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6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride Documentation Hub

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  • Product: 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride
  • CAS: 2377030-65-2

Core Science & Biosynthesis

Foundational

"synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride"

The synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents a critical workflow in the preparation of spirocyclic amine building blocks, which are increasingly valued in medicinal chemistry for their abi...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents a critical workflow in the preparation of spirocyclic amine building blocks, which are increasingly valued in medicinal chemistry for their ability to expand


 character, improve solubility, and restrict conformation without adding excessive lipophilicity.[1]

This guide details a robust, scalable synthetic route designed for high chemical fidelity.[1][2] The pathway utilizes a Curtius Rearrangement-Cyclization strategy, which is the industry standard for constructing sterically hindered


-spiro azetidines.[1]

Retrosynthetic Analysis & Strategy

The 1-azaspiro[3.4]octane core consists of an azetidine ring spiro-fused to a cyclopentane ring.[1] The "1-aza" designation places the nitrogen atom directly adjacent to the spiro carbon (an


-spiro amine).[1] The "6,6-dimethyl" nomenclature indicates geminal dimethyl substitution on the cyclopentane ring, 

to the spiro center.[1]

Strategic Disconnection:

  • C-N Bond Formation (Ring Closure): The strained azetidine ring is best closed via intramolecular nucleophilic displacement of a primary alkyl halide by an amine located on the quaternary spiro carbon.[1]

  • C-N Bond Installation (Quaternary Center): The amino group on the quaternary carbon is installed via a Curtius Rearrangement of the corresponding carboxylic acid. This avoids the difficult nucleophilic attack on a sterically crowded ketone.

  • Carbon Framework: The precursor is constructed by

    
    -alkylation of 3,3-dimethylcyclopentanecarboxylate .[1]
    

Synthetic Workflow Visualization

The following diagram outlines the critical path from the commercially available starting material to the final hydrochloride salt.

SynthesisPath SM 3,3-Dimethylcyclopentane- carboxylate Inter1 Step 1: Alkylation (1-(2-chloroethyl)...) SM->Inter1 LDA, Br(CH2)2Cl -78°C Inter2 Step 2: Curtius Rearrangement (Isocyanate Intermediate) Inter1->Inter2 1. LiOH 2. DPPA, Et3N, Δ Inter3 Step 3: Hydrolysis & Cyclization (Free Base) Inter2->Inter3 HCl/H2O, then NaOH (Cyclization) Product 6,6-Dimethyl-1-azaspiro[3.4] octane HCl Inter3->Product HCl in Dioxane

Figure 1: Step-wise synthetic logic for the construction of the 1-azaspiro[3.4]octane core.

Detailed Experimental Protocol

Step 1: Construction of the Quaternary Carbon (Alkylation)

Objective: Introduce the ethyl chloride side chain at the


-position of the ester.[1]
Precursor:  Methyl 3,3-dimethylcyclopentanecarboxylate (derived from 3,3-dimethylcyclopentanone via TosMIC or Wittig/Hydrolysis).[1]
ParameterSpecification
Reagents LDA (Lithium Diisopropylamide), 1-Bromo-2-chloroethane
Solvent Anhydrous THF
Temperature -78 °C to 25 °C
Stoichiometry 1.1 eq LDA, 1.2 eq Alkyl Halide

Protocol:

  • Charge a flame-dried flask with anhydrous THF and cool to -78 °C under nitrogen.

  • Add LDA (2.0 M in THF/heptane) dropwise.[1]

  • Add Methyl 3,3-dimethylcyclopentanecarboxylate dropwise over 30 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add 1-Bromo-2-chloroethane rapidly.[1] The use of the bromo-chloro linker is crucial; the bromide reacts selectively, leaving the chloride intact for the final cyclization.[1]

  • Allow the reaction to warm to room temperature overnight.

  • Quench: Saturated NH₄Cl. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate Methyl 1-(2-chloroethyl)-3,3-dimethylcyclopentanecarboxylate .

Step 2: Curtius Rearrangement & Amine Installation

Objective: Convert the ester to the primary amine with retention of the quaternary center. This is a safety-critical step involving azides.

Protocol:

  • Hydrolysis: Treat the ester from Step 1 with LiOH in THF/H₂O (3:1) at 60 °C until TLC shows consumption. Acidify to pH 3 and extract the free acid: 1-(2-chloroethyl)-3,3-dimethylcyclopentanecarboxylic acid .

  • Acyl Azide Formation: Dissolve the acid in anhydrous Toluene. Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq). Stir at 0 °C for 1 hour, then room temperature for 1 hour.

  • Rearrangement: Heat the reaction mixture to 90 °C. Evolution of N₂ gas indicates the formation of the isocyanate. Monitor by IR (characteristic isocyanate peak ~2270 cm⁻¹).[1]

  • Hydrolysis to Amine: Once rearrangement is complete, add 20% HCl (aq) and reflux for 2 hours. This hydrolyzes the isocyanate to the amine hydrochloride.

    • Note: The amine contains a pendant alkyl chloride. Under basic conditions, this will cyclize.[1]

Step 3: Cyclization to 1-Azaspiro[3.4]octane

Objective: Intramolecular displacement of the chloride by the amine to form the azetidine ring.[1]

Protocol:

  • Cool the acidic hydrolysis mixture from Step 2 to 0 °C.

  • Slowly add 4M NaOH until pH > 12. The free amine is generated in situ.

  • Heat the biphasic mixture (or add MeOH to homogenize) to 60 °C for 4–12 hours. The intramolecular

    
     reaction is favored entropically (gem-dimethyl effect assists) and enthalpically.[1]
    
  • Workup: Extract the product with DCM (3x). The product is a secondary amine and may be volatile; use controlled vacuum during concentration.

  • Crude Product: 6,6-Dimethyl-1-azaspiro[3.4]octane (Free Base).

Step 4: Hydrochloride Salt Formation

Objective: Isolate the stable hydrochloride salt.

Protocol:

  • Dissolve the crude free base in minimal diethyl ether or DCM.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0 °C.

  • A white precipitate forms immediately.[1]

  • Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether.[1]

  • Drying: Dry under high vacuum over

    
    .
    

Key Technical Considerations & Troubleshooting

ChallengeRoot CauseMitigation Strategy
Low Yield in Step 1 Poly-alkylation or O-alkylationMaintain strictly low temp (-78°C); use HMPA or DMPU cosolvent if reactivity is low.[1]
Incomplete Curtius Poor activation of acidEnsure anhydrous conditions for DPPA; verify N₂ evolution stops before hydrolysis.
Cyclization Failure Intermolecular polymerizationRun the cyclization under high dilution (0.05 M) if oligomers are observed.
Product Volatility Low MW free baseDo not evaporate to dryness under high vacuum/heat. Convert to HCl salt immediately after extraction.[1]

References

  • Carreira, E. M., et al. (2011).[1] "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters, 13(22), 6134–6136.[1] Link[1][3]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 49, 895–898.[1] (Foundational spiro-ring synthesis methodology).[1][2]

  • CAS Registry. (2025).[1][4] "6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride."[1] CAS RN: 2377030-65-2.[1] Link

Sources

Exploratory

Comprehensive Structural Elucidation of 6,6-Dimethyl-1-azaspiro[3.4]octane·HCl

This guide details the structural elucidation of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride , a conformationally restricted spiro-amine scaffold.[1] The analysis synthesizes mass spectrometry, multidimensional NMR,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride , a conformationally restricted spiro-amine scaffold.[1] The analysis synthesizes mass spectrometry, multidimensional NMR, and X-ray crystallography to provide a definitive structural proof.[1]

Introduction & Strategic Importance

The 6,6-Dimethyl-1-azaspiro[3.4]octane scaffold represents a specific class of "spiro-fused" bicyclic amines.[1] Unlike fused or bridged systems, spiro compounds share a single quaternary carbon atom, creating a rigid orthogonal orientation between the two rings.[1] In drug discovery, this specific architecture is prized for:

  • Vector Positioning: The spiro center (C4) locks the nitrogen vector relative to the lipophilic gem-dimethyl tail, improving receptor binding selectivity.[1]

  • Metabolic Stability: The gem-dimethyl group at C6 blocks metabolic oxidation at the typically labile cyclopentane positions.

  • Fsp3 Character: High fraction of sp3 carbons improves solubility and lowers promiscuity compared to flat aromatic analogs.

This guide treats the Hydrochloride (HCl) salt form, as the free base is often a volatile oil prone to oxidation, whereas the salt is a stable crystalline solid suitable for rigorous analysis.[1]

Structural Connectivity[2][3]
  • Ring A (4-membered): Azetidine moiety (Positions 1, 2, 3, 4).[1] Nitrogen is at position 1.

  • Ring B (5-membered): Cyclopentane moiety (Positions 4, 5, 6, 7, 8).[1]

  • Spiro Center: Carbon-4 (C4).[1]

  • Substituents: Two methyl groups at Carbon-6 (C6).[1]

Elucidation Workflow Strategy

The following logic flow ensures self-validating structural proof, moving from elemental composition to absolute spatial arrangement.

ElucidationWorkflow cluster_NMR NMR Spectroscopy (DMSO-d6) Start Crude 6,6-Dimethyl-1-azaspiro[3.4]octane·HCl HRMS HRMS (ESI+) Confirm Formula: C9H18N+ Start->HRMS Mass Confirmation H1 1H NMR Identify Diastereotopic Methyls HRMS->H1 C13 13C & DEPT-135 Confirm Quaternary Spiro C H1->C13 HMBC HMBC Connect Methyls to Spiro Core C13->HMBC NOESY NOESY Relative Stereochemistry HMBC->NOESY XRD Single Crystal XRD Absolute Configuration & Salt Stoichiometry NOESY->XRD Crystallization Final Certified Structure XRD->Final

Caption: Logical workflow for structural validation, prioritizing non-destructive NMR techniques before destructive or time-intensive XRD analysis.

High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Establish the molecular formula and degree of unsaturation (DoU).

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Theoretical Calculation:

    • Formula (Free Base):

      
      
      
    • Protonated Species

      
      : 
      
      
      
      [1]
    • Exact Mass:

      
       Da.
      
  • Acceptance Criteria: Mass error < 5 ppm.

Fragmentation Pattern (MS/MS): Unlike linear amines, the spiro-system shows resistance to simple cleavage.[1]

  • Base Peak:

    
     (
    
    
    
    140.14).
  • Loss of

    
    :  Neutral loss of 17 Da is unlikely as the primary fragmentation due to the cyclic azetidine.
    
  • Ring Opening: Retro-[2+2] cleavage of the azetidine ring is a characteristic pathway, often yielding a fragment corresponding to the loss of ethylene (

    
    , -28 Da) or propene depending on substitution.[1]
    

NMR Spectroscopy: The Core Validation

Solvent Selection: DMSO-d6 is required.

  • Reasoning: The HCl salt is insoluble in

    
    . Furthermore, DMSO-d6 slows proton exchange, allowing the observation of the ammonium protons (
    
    
    
    ), which provides crucial integration data.[1]
1H NMR Assignment (500 MHz, DMSO-d6)[1][4]

The molecule possesses a chiral center at C4 (the spiro carbon). Even though the cyclopentane ring appears symmetric, the chiral spiro center renders the two faces of the cyclopentane ring chemically distinct.

  • Key Consequence: The gem-dimethyl groups at C6 are diastereotopic . They will appear as two distinct singlets, not one.

PositionType

(ppm)
MultiplicityIntegrationInterpretation
NH2+ Amine9.20 - 9.50Broad s2HAmmonium salt protons (exchangeable).[1]
H-2

-CH2
3.80 - 4.00m2HAzetidine

-protons (deshielded by N).[1]
H-3

-CH2
2.30 - 2.50m2HAzetidine

-protons.[1]
H-5, H-8 Ring B CH21.60 - 1.90m (complex)4HCyclopentane methylene protons (diastereotopic).[1]
H-7 Ring B CH21.40 - 1.60m2HC7 Methylene (distal to spiro).[1]
Me-a CH31.05s3HDiastereotopic Methyl A.
Me-b CH30.98s3HDiastereotopic Methyl B.
13C NMR & DEPT-135
  • Quaternary Carbons: Two expected (C4 Spiro and C6 Dimethyl-bearing).[1] These will disappear in DEPT-135.

  • Spiro Shift: The spiro carbon (C4) typically resonates between 40–50 ppm .

  • Gem-Dimethyl C6: The quaternary C6 will appear around 35–40 ppm .

2D Correlation Logic (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "smoking gun" for spiro connectivity.

  • Pathway 1 (The Spiro Link):

    • Correlations from H-2 (Azetidine) to C4 (Spiro).[1]

    • Correlations from H-5/H-8 (Cyclopentane) to C4 (Spiro).[1]

    • Result: Confirms both rings share Carbon-4.

  • Pathway 2 (The Gem-Dimethyl Location):

    • Strong correlations from Me-a/Me-b to C6 (Quaternary), C5 , and C7 .[1]

    • Crucially, Me-a/Me-b should show a weak or 4-bond correlation to C4 (Spiro) if the distance permits, but no correlation to the azetidine carbons (C2/C3), proving the dimethyls are on the 5-membered ring.[1]

Single Crystal X-Ray Diffraction (XRD)[1]

While NMR provides connectivity, XRD provides the absolute configuration (if resolved) and confirms the salt stoichiometry.[1]

Crystallization Protocol (Vapor Diffusion)

To obtain X-ray quality crystals of the HCl salt:

  • Dissolution: Dissolve 20 mg of the crude HCl salt in a minimum amount of Methanol (approx. 0.5 mL) in a small vial.

  • Precipitant: Place this open vial inside a larger jar containing Diethyl Ether or Acetone (10 mL).

  • Equilibration: Seal the outer jar. The ether vapors will slowly diffuse into the methanol, reducing solubility and promoting slow crystal growth over 3-7 days.

  • Harvest: Colorless prisms or needles are expected.

Structural Refinement
  • Space Group: Likely monoclinic (e.g., P21/c) or orthorhombic.[1]

  • Chirality: Since the synthetic route (unless stereoselective) usually produces a racemate, the crystal lattice will contain both enantiomers (centrosymmetric space group).[1]

  • Validation: The N-C-C bond angles in the azetidine ring should be approx 88-90°, indicating ring strain characteristic of the 4-membered system.

References

  • Spiro-Amine Synthesis

    • Burkhard, J. A., et al. "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery."[1] Organic Letters 13.22 (2011): 6134-6137.[1][2] Link[1]

  • NMR of Spiro Systems

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.[1] (Chapter 5: Correlations through the Chemical Bond). Link

  • Gem-Dimethyl Effect

    • Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications."[1] Chemical Reviews 105.5 (2005): 1735-1766.[1] Link[1]

  • Crystallography of Salts

    • Hulliger, J. "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition 33.2 (1994): 143-162.[1] Link[1]

Sources

Foundational

Unraveling the Pharmacological Identity of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride: A Technical Guide to Mechanistic Elucidation

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of the novel compound, 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. As a spirocyclic amine, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of the novel compound, 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. As a spirocyclic amine, this molecule belongs to a class of compounds known for their structural rigidity and three-dimensional complexity, features that are increasingly sought after in modern drug discovery to explore new chemical space and enhance pharmacological properties.[1] While direct studies on this specific molecule are not yet prevalent in published literature, the broader family of azaspiro[3.4]octane derivatives has demonstrated a remarkable diversity of biological activities, offering a logical starting point for our investigation.[2][3]

This document is structured to guide researchers, scientists, and drug development professionals through a hypothesis-driven exploration of potential biological targets and pathways. We will leverage insights from structurally related compounds to propose plausible mechanisms and provide detailed experimental protocols for their validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a robust and self-validating body of evidence.

Part 1: Foundational Insights and Mechanistic Hypotheses

The azaspiro[3.4]octane scaffold is a recurring motif in compounds targeting a range of biological entities, from infectious pathogens to key regulators of human cell signaling.[2][3] Notably, derivatives have shown promise as antitubercular and antimalarial agents, inhibitors of the Epidermal Growth Factor Receptor (EGFR), antagonists of the Sigma-1 receptor, and inhibitors of Poly (ADP-ribose) polymerase (PARP).[4][5][6][7] Based on these precedents, we will formulate and investigate three primary mechanistic hypotheses for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Given that some azaspiro heterocycles act as EGFR inhibitors, it is plausible that 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride could exhibit similar activity.[4][8] EGFR is a key player in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Hypothesis 2: Antagonism of the Sigma-1 Receptor

The Sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions. Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent Sigma-1 receptor antagonists, suggesting this as a potential target class for our compound of interest.[5]

Hypothesis 3: Broad-Spectrum Antiproliferative Activity via DNA Damage Repair Inhibition

The spirocyclic core is present in molecules that inhibit enzymes critical for cellular processes. One such class of enzymes is the PARP family, which is central to DNA damage repair. Inhibition of PARP can lead to synthetic lethality in cancers with specific DNA repair deficiencies.

Part 2: A Roadmap for Experimental Validation

The following sections outline a systematic and tiered approach to testing our primary hypotheses. The experimental workflow is designed to progress from broad, high-throughput screening to more focused, mechanism-defining assays.

Initial Broad-Based Cellular Screening

A logical first step is to assess the compound's general cytotoxic or antiproliferative effects across a panel of diverse human cancer cell lines. This provides an unbiased view of its potential therapeutic area and can offer clues about its mechanism.

Experimental Protocol: Cell Viability/Proliferation Assay (MTT/XTT Assay)

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride and treat the cells for 48-72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of Antiproliferative Activity

Cell LineTissue of OriginIC50 (µM)
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
U87GlioblastomaExperimental Value
HCT116Colon CarcinomaExperimental Value
Tier 1: Target-Based Screening

Based on the initial cellular screening results, a more targeted approach can be taken to investigate the primary hypotheses.

Experimental Workflow: Tier 1 Target Screening

G cluster_0 Initial Cellular Screening cluster_1 Hypothesis 1: RTK Inhibition cluster_2 Hypothesis 2: Sigma-1 Receptor Antagonism cluster_3 Hypothesis 3: PARP Inhibition A Broad Antiproliferative Activity Observed? B EGFR Kinase Assay (Biochemical) A->B Yes C Sigma-1 Receptor Binding Assay (Radioligand) A->C Yes D PARP-1 Enzyme Inhibition Assay (Biochemical) A->D Yes

Caption: Tier 1 target screening workflow.

Experimental Protocol: EGFR Kinase Assay (Biochemical)

This assay will determine if the compound directly inhibits the enzymatic activity of EGFR.

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

  • Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Analysis: Calculate the IC50 value for the inhibition of EGFR kinase activity.

Experimental Protocol: Sigma-1 Receptor Binding Assay (Radioligand)

This assay will assess the compound's ability to displace a known radiolabeled ligand from the Sigma-1 receptor.[7]

  • Materials: Cell membranes prepared from a cell line expressing the Sigma-1 receptor, a radiolabeled Sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and the test compound.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: PARP-1 Enzyme Inhibition Assay (Biochemical)

This assay measures the inhibition of PARP-1, a key enzyme in DNA repair.

  • Materials: Recombinant human PARP-1 enzyme, histones (as a substrate for PARylation), NAD+, and biotinylated NAD+.

  • Assay Procedure: In a histone-coated 96-well plate, incubate the PARP-1 enzyme with the test compound. Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Detection: Detect the incorporated biotinylated NAD+ using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

  • Analysis: Calculate the IC50 value for the inhibition of PARP-1 activity.

Tier 2: Cellular Mechanism of Action Studies

If a lead hypothesis emerges from Tier 1 screening, further cellular assays are required to confirm the on-target activity and elucidate the downstream signaling consequences.

Signaling Pathway: EGFR Inhibition

EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound 6,6-Dimethyl-1-azaspiro [3.4]octane hydrochloride Compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Phosphorylation

This experiment will confirm that the compound inhibits EGFR signaling within a cellular context.

  • Cell Treatment: Treat a responsive cancer cell line (e.g., A549) with the test compound for a short duration, followed by stimulation with EGF.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling proteins.

Part 3: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is an iterative process of hypothesis generation, rigorous experimental testing, and data-driven refinement. This technical guide provides a robust and scientifically sound starting point for the investigation of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. The proposed workflow, from broad cellular screening to specific target-based and mechanistic assays, is designed to efficiently and effectively narrow down the pharmacological possibilities.

Positive findings in any of the proposed avenues of investigation will necessitate further, more detailed studies, including but not limited to, selectivity profiling against a broader panel of kinases or receptors, in vivo efficacy studies in relevant animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The inherent three-dimensional nature of the spirocyclic scaffold suggests that stereochemistry may play a critical role in its biological activity, warranting the synthesis and evaluation of individual enantiomers.

By following the systematic approach outlined herein, the scientific community can progressively uncover the therapeutic potential of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride and pave the way for its potential development as a novel therapeutic agent.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ACS Figshare. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025). PMC - NIH. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data &amp; Characterization of 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride

This guide provides an in-depth technical analysis of the spectroscopic characteristics and structural properties of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride .[1] It is designed for medicinal chemists and analyti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics and structural properties of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride .[1] It is designed for medicinal chemists and analytical scientists utilizing this spirocyclic scaffold in drug discovery.[1]

[1]

Compound Identity & Structural Framework

The compound 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is a spirocyclic amine salt featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single quaternary carbon (the spiro center).[1] The "6,6-dimethyl" designation indicates a gem-dimethyl substitution on the cyclopentane ring adjacent to the spiro junction.[1]

ParameterDetail
Chemical Name 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride
CAS Number 2377030-65-2 (HCl salt); 1521425-89-7 (Free base)
Molecular Formula C₉H₁₇N[1][2][3][4][5][][7][8][9] · HCl
Molecular Weight 139.24 g/mol (Free base); 175.70 g/mol (HCl salt)
SMILES CC1(C)CCC2(C1)CCNC2.Cl
Core Scaffold 1-Azaspiro[3.4]octane (Azetidine-Cyclopentane spirocycle)
Structural Logic & Numbering

The IUPAC numbering for 1-azaspiro[3.4]octane typically prioritizes the heteroatom.

  • Position 1: Nitrogen atom (in the azetidine ring).[10][11]

  • Position 5: Spiro quaternary carbon.[1]

  • Position 6: Carbon in the cyclopentane ring adjacent to the spiro center (bearing the gem-dimethyl group).[1]

Spectroscopic Data Profile

As a specialized building block, exact experimental peak lists are often proprietary. The following data represents a high-confidence predicted analytical profile derived from structural analogues (e.g., unsubstituted 1-azaspiro[3.4]octane) and general spirocyclic amine shifts in DMSO-d₆.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm) | Field Strength: 400 MHz[1][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
9.10 – 9.50 Broad Singlet (br s)2HNH₂⁺Ammonium protons (exchangeable with D₂O).[1]
3.75 – 3.85 Triplet (t) / Multiplet2HH-2Azetidine protons α to Nitrogen (deshielded).[1]
2.30 – 2.45 Multiplet (m)2HH-3Azetidine protons β to Nitrogen.[1]
1.65 – 1.80 Multiplet (m)2HH-7/H-8Cyclopentane ring protons (distal).
1.45 – 1.60 Multiplet (m)2HH-7/H-8Cyclopentane ring protons (distal).
1.35 – 1.45 Multiplet (m)2HH-5Note: C5 is spiro; these are likely H-8 adjacent to spiro C.
0.95 – 1.05 Singlet (s)6H-CH₃gem-Dimethyl group at C-6.[1]

Mechanistic Insight:

  • Azetidine Ring Strain: The protons at H-2 and H-3 typically show distinct coupling patterns due to the puckered conformation of the azetidine ring.[1] In the HCl salt, the H-2 protons are significantly downshifted (~3.8 ppm) due to the inductive effect of the positively charged nitrogen.[1]

  • Gem-Dimethyl Effect: The singlet at ~1.0 ppm is characteristic.[1] Depending on the specific conformation and ring inversion rates, these methyls may appear as two distinct singlets or one coalesced singlet.

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ (Reference: 39.5 ppm)[1]

Chemical Shift (δ, ppm)Carbon TypeAssignment
65.0 – 68.0 CH (Quaternary)C-5 (Spiro center).[1] Highly shielded for a quaternary C due to ring strain.[1]
44.0 – 46.0 CH₂C-2 (Azetidine α-carbon).[1]
40.0 – 42.0 C (Quaternary)C-6 (bearing dimethyls).[1]
33.0 – 35.0 CH₂C-8 (Cyclopentane).[1]
28.0 – 30.0 CH₂C-3 (Azetidine β-carbon).[1]
22.0 – 25.0 CH₃-CH₃ (Methyl groups).[1]
18.0 – 20.0 CH₂C-7 (Cyclopentane).[1]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Theoretical [M+H]⁺: 140.14 m/z[12]

  • Observed [M+H]⁺: 140.1 ± 0.1 m/z[12]

  • Fragmentation: In-source fragmentation may show loss of the azetidine ring (retro-[2+2]) or loss of methyl groups.[1]

Synthesis & Formation Pathway[1][14]

Understanding the synthesis provides context for impurity profiles (e.g., residual cyclopentanone derivatives). The formation of the 1-azaspiro[3.4]octane core typically involves the cyclization of a functionalized cyclopentane precursor.

Mechanistic Workflow

The diagram below illustrates a standard "bottom-up" construction of the spiro-azetidine core from a ketone precursor.[1]

SynthesisPath Start 2,2-Dimethyl cyclopentanone Step1 Strecker Reaction (CN / Amine Source) Start->Step1 Inter1 Amino-Nitrile Intermediate Step1->Inter1 C-C Bond Formation Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Gamma-Amino Alcohol/Halide Step2->Inter2 Nitrile Reduction Step3 Cyclization (Intramolecular SN2) Inter2->Step3 Ring Closure Final 6,6-Dimethyl-1-azaspiro [3.4]octane (Free Base) Step3->Final Salt HCl Salt Formation Final->Salt HCl/Dioxane

Caption: Logical synthetic pathway for the construction of the 6,6-dimethyl-1-azaspiro[3.4]octane core.

Experimental Protocols for Analysis

To ensure data integrity when reproducing these spectra, follow this self-validating protocol for handling the hygroscopic hydrochloride salt.

NMR Sample Preparation

The hydrochloride salt is often hygroscopic and may contain trace water, which interferes with the integration of the NH₂⁺ protons.

  • Drying: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours at room temperature to remove surface moisture.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] The salt is sparingly soluble in chloroform, and DMSO provides better resolution of the exchangeable ammonium protons.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to 5 seconds to ensure full relaxation of the quaternary spiro carbons for quantitative ¹³C integration.

    • Acquire at 298 K (25°C).

Quality Control Check (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.[1]

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

  • Visualization: Ninhydrin stain (The secondary amine will stain faint pink/purple upon heating).

  • Rf Value: ~0.3 – 0.4 (Free base). The HCl salt will streak unless treated with ammonia vapor before elution.[1]

References

  • Sigma-Aldrich. 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride Product Detail. Retrieved from (Search CAS: 2377030-65-2).[1]

  • PubChem. Compound Summary for 1-Azaspiro[3.4]octane derivatives. National Library of Medicine.[1] Retrieved from .

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Angewandte Chemie International Edition. (General reference for spiro-amine NMR characteristics).
  • BLD Pharm. Product Analysis: 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular scaffolds that can unlock new chemical space and provide unique intellectual property is a perpetual driver in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can unlock new chemical space and provide unique intellectual property is a perpetual driver in medicinal chemistry. Spirocyclic systems, particularly those incorporating nitrogen, have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and metabolic stability. This guide delves into the chemical identity, physicochemical properties, and potential synthetic strategies for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride, a promising, yet underexplored, molecular framework. By drawing upon established principles and analogous structures within the azaspiro[3.4]octane class, this document aims to provide a comprehensive technical resource for researchers and drug development professionals interested in leveraging this scaffold for the design of next-generation therapeutics.

Introduction: The Rise of Azaspiro[3.4]octanes in Medicinal Chemistry

The azaspiro[3.4]octane core, characterized by a fused cyclobutane and pyrrolidine ring system sharing a single carbon atom, represents a significant departure from the "flat" aromatic and heteroaromatic rings that have historically dominated drug discovery. This unique spirocyclic architecture offers several advantages:

  • Enhanced Three-Dimensionality: The non-planar arrangement of the fused rings allows for a more precise and directional presentation of substituents into three-dimensional space, potentially leading to improved target engagement and selectivity.

  • Structural Rigidity: The constrained nature of the spirocyclic system reduces the number of accessible conformations, which can minimize the entropic penalty upon binding to a biological target, thereby enhancing binding affinity.

  • Novel Chemical Space: The exploration of azaspiro[3.4]octane derivatives provides access to novel chemical matter, offering opportunities for new intellectual property and potentially overcoming resistance mechanisms associated with existing drug classes.

Derivatives of the broader azaspiro[3.4]octane class have shown promise in a variety of therapeutic areas, highlighting their versatility as privileged scaffolds in drug design.[1][2]

Molecular Identity and Physicochemical Properties

Chemical Formula and Structure

The chemical formula for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is C₉H₁₈ClN .

The structure consists of a pyrrolidine ring fused to a cyclobutane ring at the alpha-carbon to the nitrogen. The cyclobutane ring is substituted with two methyl groups at the 6-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.

Table 1: Key Chemical Identifiers

IdentifierValue
Molecular Formula C₉H₁₈ClN
IUPAC Name 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride
Monoisotopic Mass 175.11278 g/mol
Canonical SMILES CC1(C)CCC2(C1)CCNC2.Cl

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 175.66 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XLogP3 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (protonated amine)Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 1 (chloride ion)Influences solubility and potential for hydrogen bonding.
Topological Polar Surface Area (TPSA) 12.03 ŲSuggests good potential for oral bioavailability and cell permeability.

Synthetic Strategies: A Roadmap to 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride

The synthesis of azaspiro[3.4]octanes can be approached through various strategies, often involving the construction of either the cyclobutane or the pyrrolidine ring onto a pre-existing cyclic core.[3][4] Given the structure of 6,6-Dimethyl-1-azaspiro[3.4]octane, a plausible synthetic approach would involve the formation of the pyrrolidine ring.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway is outlined below, starting from a readily available substituted cyclopentanone.

G Target 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride Intermediate1 6,6-Dimethyl-1-azaspiro[3.4]octan-2-one Target->Intermediate1 Reduction & HCl salt formation Intermediate2 3,3-Dimethylcyclopentanone Intermediate1->Intermediate2 Schmidt or Beckmann Rearrangement StartingMaterial Commercially Available Starting Materials Intermediate2->StartingMaterial Established Synthesis

Caption: Proposed retrosynthetic analysis for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride.

Key Synthetic Steps and Experimental Considerations

Step 1: Synthesis of 3,3-Dimethylcyclopentanone

This starting material can be synthesized from commercially available precursors through established organic chemistry reactions.

Step 2: Schmidt or Beckmann Rearrangement to form 6,6-Dimethyl-1-azaspiro[3.4]octan-2-one

This key step involves the insertion of a nitrogen atom into the cyclopentanone ring to form the lactam.

  • Experimental Protocol (Conceptual):

    • Dissolve 3,3-dimethylcyclopentanone in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium azide (for Schmidt rearrangement) or hydroxylamine followed by an acid catalyst (for Beckmann rearrangement).

    • Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.

    • Quench the reaction by pouring it over ice and neutralize with a base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

  • Causality and Experimental Choices: The choice between the Schmidt and Beckmann rearrangement will depend on factors such as substrate reactivity, desired yield, and safety considerations (sodium azide is highly toxic and explosive). The acidic conditions are crucial for facilitating the rearrangement.

Step 3: Reduction of the Lactam and Hydrochloride Salt Formation

The final step involves the reduction of the lactam to the corresponding amine and subsequent salt formation.

  • Experimental Protocol (Conceptual):

    • Dissolve 6,6-dimethyl-1-azaspiro[3.4]octan-2-one in an anhydrous aprotic solvent (e.g., THF).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

    • Reflux the reaction mixture and monitor for completion.

    • Carefully quench the reaction with water and a base.

    • Filter the mixture and extract the aqueous layer with an organic solvent.

    • Dry and concentrate the organic extracts to obtain the free base.

    • Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

    • Collect the salt by filtration and dry under vacuum.

  • Trustworthiness and Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final product's structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The 6,6-dimethyl-1-azaspiro[3.4]octane hydrochloride scaffold holds potential for the development of novel therapeutics across various disease areas. The dimethyl substitution on the cyclobutane ring can provide a valuable steric handle to probe protein binding pockets and can also enhance metabolic stability by blocking potential sites of oxidation.

The azaspiro[3.4]octane core has been explored as a versatile platform in medicinal chemistry.[5][6][7] By analogy, potential therapeutic applications for derivatives of 6,6-dimethyl-1-azaspiro[3.4]octane could include:

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the scaffold is well-suited for targeting receptors and enzymes in the CNS.

  • Oncology: The unique shape and vectoral display of substituents could lead to the development of selective kinase inhibitors or modulators of protein-protein interactions.

  • Infectious Diseases: The novel scaffold could be functionalized to target essential enzymes in bacteria or viruses, potentially overcoming existing drug resistance.

Conclusion and Future Directions

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents an intriguing and underexplored scaffold for medicinal chemistry. Its unique three-dimensional structure and favorable predicted physicochemical properties make it an attractive starting point for the design of novel drug candidates. The synthetic strategies outlined in this guide, based on established chemical transformations, provide a clear path for its synthesis and subsequent derivatization. Future work should focus on the practical execution of these synthetic routes, thorough characterization of the compound, and the exploration of its biological activity through screening in various disease-relevant assays. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular framework.

References

  • Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-dimethyl-6-azaspiro[3.4]octane hydrochloride. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-oxa-1-azaspiro[3.4]octane hydrochloride. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

Sources

Foundational

"potential biological activity of dimethyl-azaspiro-octane"

The Potential Biological Activity of Dimethyl-Azaspiro-Octane: A Technical Deep Dive Executive Summary The shift in medicinal chemistry from "flat" aromatic systems to three-dimensional (3D) scaffolds has elevated the im...

Author: BenchChem Technical Support Team. Date: February 2026

The Potential Biological Activity of Dimethyl-Azaspiro-Octane: A Technical Deep Dive

Executive Summary

The shift in medicinal chemistry from "flat" aromatic systems to three-dimensional (3D) scaffolds has elevated the importance of spirocyclic motifs.[1][2][3] Among these, dimethyl-azaspiro-octane (specifically the 2,2-dimethyl-6-azaspiro[3.4]octane and 6,6-dimethyl-5-azaspiro[2.5]octane isomers) represents a high-value pharmacophore.[2][4] This scaffold combines the conformational rigidity of spiro-fusion with the metabolic stability conferred by gem-dimethyl substitution.[2][3][4]

This technical guide analyzes the biological potential of dimethyl-azaspiro-octane derivatives, focusing on their utility as bioisosteres for piperidines and morpholines in drug discovery.[2][3][4] We explore their application in GPCR modulation, kinase inhibition, and anti-infective therapeutics, supported by synthesis protocols and mechanistic insights.

Chemical Architecture & Pharmacophore Analysis[2]

The "dimethyl-azaspiro-octane" scaffold is not a single entity but a class of bicyclic structures sharing a spiro-carbon and a nitrogen atom.[2][3][4] The two most pharmacologically relevant isomers are:

  • 6-Azaspiro[3.4]octane: A 4-membered ring fused to a 5-membered pyrrolidine ring.[2][3][4]

  • 5-Azaspiro[2.5]octane: A 3-membered cyclopropane fused to a 6-membered piperidine ring.[2][3][4]

The Gem-Dimethyl Effect

The addition of two methyl groups (dimethylation) to these cores is not merely cosmetic.[2][3][4] It exploits the Thorpe-Ingold Effect (gem-dimethyl effect), which:

  • Restricts Conformation: The bulk of the methyl groups forces the ring system into a preferred conformation, reducing the entropic penalty upon binding to a protein target.

  • Blocks Metabolism: Methyl groups at strategic positions (e.g., C2 of the spiro[3.4] system) block cytochrome P450-mediated oxidation, significantly extending the half-life (

    
    ) of the parent molecule.[2]
    
Lipophilicity and Fsp3

Unlike aromatic rings, dimethyl-azaspiro-octanes are rich in sp3-hybridized carbons (


).[2][3][4] This increases solubility and allows the molecule to explore 3D hydrophobic pockets in enzymes that flat molecules cannot access.

Table 1: Physicochemical Comparison of Scaffolds

FeaturePhenyl Ring (Traditional)Piperidine (Standard)Dimethyl-Azaspiro-Octane (Novel)
Geometry Planar (2D)Chair/Boat (3D)Rigid Orthogonal (3D)
Metabolic Stability Low (prone to oxidation)ModerateHigh (Steric shielding)
Vectorality Linear/PlanarFlexibleDefined/Fixed Vectors
Solubility LowModerateHigh

Biological Mechanisms & Therapeutic Applications[1][2][5][6][7]

The biological activity of dimethyl-azaspiro-octane is primarily observed when it is used as a core scaffold to position pharmacophores.[2][3][4]

GPCR Modulation (Dopamine & GLP-1)

Derivatives of 6-azaspiro[3.4]octane have shown potent antagonism at the Dopamine D3 receptor .[2][3][4] The rigid spiro-core positions the basic nitrogen to interact with the conserved Aspartate residue (Asp3.[2][3][4]32) in the receptor binding pocket, while the dimethyl group fills a hydrophobic sub-pocket, enhancing selectivity over the D2 receptor.

  • Mechanism: Competitive Antagonism / Allosteric Modulation.

  • Key Interaction: Ionic bond (Nitrogen) + Hydrophobic packing (Dimethyl group).[2]

Anti-Infective Activity (Tuberculosis & Malaria)

Recent screens have identified 2,6-diazaspiro[3.4]octane (a close analog) derivatives as potent inhibitors of Mycobacterium tuberculosis and Plasmodium falciparum.[2]

  • Target: The scaffold acts as a rigid linker in inhibitors of the parasite's ATP4 ion pump.

  • Resistance: The 3D shape makes it difficult for a single point mutation in the target protein to disrupt binding without destroying protein function.

Kinase Inhibition

In oncology, the scaffold serves as a replacement for the morpholine hinge-binder in PI3K/mTOR inhibitors.[2][3][4] The dimethyl-azaspiro motif improves blood-brain barrier (BBB) penetration due to reduced Topological Polar Surface Area (TPSA).[2][3][4]

Visualizing the Mechanism

The following diagram illustrates the synthesis and biological application workflow for a dimethyl-azaspiro-octane based lead compound.

AzaspiroWorkflow cluster_props Pharmacological Advantages Precursor Cyclobutanone / Cyclopropane Precursor SpiroCyclization Spiro-Cyclization (Formation of Core) Precursor->SpiroCyclization Annulation Dimethylation Gem-Dimethylation (Metabolic Blocking) SpiroCyclization->Dimethylation Alkylation Scaffold Dimethyl-Azaspiro-Octane Scaffold Dimethylation->Scaffold Deprotection TargetBinding Target Binding (GPCR / Kinase) Scaffold->TargetBinding Ligand-Receptor Fit Rigidity Conformational Rigidity Scaffold->Rigidity Lipophilicity Optimized LogP Scaffold->Lipophilicity MetabStab Metabolic Stability Scaffold->MetabStab BioActivity Biological Response (Antagonism / Inhibition) TargetBinding->BioActivity Signal Modulation

Caption: Workflow from chemical synthesis to biological validation, highlighting the structural advantages of the dimethyl-azaspiro scaffold.

Experimental Protocols

Synthesis of 2,2-Dimethyl-6-azaspiro[3.4]octane (Representative Route)

Note: This protocol is adapted from standard spiro-annulation techniques cited in recent medicinal chemistry literature.

Objective: To synthesize the core scaffold for further functionalization.

Reagents:

  • Starting Material: Methyl 3-oxocyclobutane-1-carboxylate (or equivalent).[2][4]

  • Reagents: Methyl iodide (MeI), Lithium diisopropylamide (LDA), Allyl bromide, Grubbs Catalyst (Gen II).[2]

  • Solvents: THF, DCM.

Step-by-Step Protocol:

  • Gem-Dimethylation:

    • Cool a solution of methyl 3-oxocyclobutane-1-carboxylate in dry THF to -78°C.

    • Add LDA (2.2 eq) dropwise.[2] Stir for 30 mins.

    • Add MeI (2.5 eq) and allow to warm to room temperature (RT).

    • Result: 2,2-dimethyl-3-oxocyclobutane intermediate.[2][3]

  • Spiro-Annulation (via Metathesis):

    • React the ketone with allyl amine under reductive amination conditions (NaBH(OAc)3) to form the secondary amine.[2]

    • Alkylate the amine with allyl bromide.

    • Perform Ring-Closing Metathesis (RCM) using Grubbs II catalyst in DCM (reflux, 4h) to close the pyrrolidine ring.[2]

    • Hydrogenate (H2, Pd/C) to remove the alkene.

  • Validation:

    • Confirm structure via 1H-NMR (look for characteristic gem-dimethyl singlets at ~1.1 ppm).[2][4]

Biological Assay: GLP-1 Receptor cAMP Accumulation

Objective: To test the agonist potential of a dimethyl-azaspiro-octane derivative against the GLP-1 receptor (a common target for this class).[2][3][4]

Materials:

  • HEK293 cells stably expressing human GLP-1R.[2][3][4]

  • cAMP HTRF (Homogeneous Time Resolved Fluorescence) kit.[2]

  • Reference Agonist: GLP-1 (7-36) amide.[2][3][4]

Protocol:

  • Cell Prep: Harvest HEK293-GLP1R cells and suspend in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

  • Dosing: Plate cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Treatment: Add 5 µL of the test compound (Dimethyl-azaspiro derivative) at varying concentrations (1 nM - 10 µM). Incubate for 30 mins at RT.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (HTRF reagents).[2][3][4] Incubate for 1 hour.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio.

  • Analysis: Plot dose-response curves to determine EC50 relative to the GLP-1 standard.

Future Outlook & Conclusion

The dimethyl-azaspiro-octane scaffold represents a mature "exit vector" from flatland chemistry.[2][3] Its biological potential is not limited to a single disease but is defined by its ability to improve the drug-likeness of lead compounds.[2][3][4] Future research will likely focus on:

  • Chiral Resolution: Developing asymmetric syntheses to isolate specific enantiomers of the spiro-system, as biological targets are inherently chiral.[2]

  • Fragment-Based Drug Discovery (FBDD): Using the minimal dimethyl-azaspiro core as a fragment to probe novel binding pockets in "undruggable" targets like KRAS or transcription factors.[2][3][4]

By leveraging the protocols and structural insights outlined above, researchers can effectively utilize this privileged scaffold to generate novel, patentable, and biologically active therapeutics.

References

  • BenchChem. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Retrieved from

  • Ramesh, S., et al. (2019).[5] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065.[5] Retrieved from

  • Efremov, I. V., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.[2][3][6] Bioorganic & Medicinal Chemistry Letters, 94, 129454.[6] Retrieved from

  • Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite. Journal of Medicinal Chemistry, 64(4). Retrieved from

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly ven...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates.[2] This rigid, yet conformationally defined, architecture allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with complex biological targets.[2]

This guide focuses on the emerging potential of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride , a promising, yet under-explored, building block for drug discovery. While direct literature on this specific molecule is sparse, this document will provide a comprehensive overview of its potential applications by drawing parallels from closely related azaspiro[3.4]octane analogs and the well-established role of the gem-dimethyl group in medicinal chemistry.

The 'Magic Methyl' and the Spirocyclic Core: A Synergistic Alliance

The 6,6-Dimethyl-1-azaspiro[3.4]octane scaffold combines two key features that are highly advantageous in drug design: the spirocyclic core and the gem-dimethyl group.

The azaspiro[3.4]octane framework provides a rigid scaffold that can serve as a bioisosteric replacement for more common heterocycles like piperazine or morpholine, potentially exploring new chemical space and securing novel intellectual property.[3] Its inherent three-dimensionality can lead to improved target engagement and selectivity.[1]

The gem-dimethyl moiety, often referred to as a "magic methyl" effect in medicinal chemistry, can offer several benefits[4]:

  • Enhanced Potency and Selectivity: The methyl groups can engage in favorable van der Waals interactions with the target protein and restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.[4]

  • Improved Metabolic Stability: The quaternary carbon can block potential sites of metabolism, leading to a more favorable pharmacokinetic profile.[1]

  • Increased Lipophilicity: The addition of methyl groups can modulate the lipophilicity of the compound, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of these two features in 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride makes it a particularly attractive scaffold for the development of novel therapeutics across a range of disease areas.

Physicochemical Properties and Handling

Table 1: Predicted Physicochemical Properties of 1,1-dimethyl-6-azaspiro[3.4]octane (a close analog)

PropertyPredicted ValueSource
Molecular FormulaC9H17N[6]
Monoisotopic Mass139.1361 Da[6]
XlogP1.9[6]

Storage and Handling: 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Synthetic Strategies: Accessing the Scaffold

The synthesis of the 6,6-Dimethyl-1-azaspiro[3.4]octane core can be approached through several established methods for constructing spirocyclic systems. One of the most common and effective strategies is the [3+2] cycloaddition reaction .[3]

G cluster_0 Synthetic Approach start Starting Materials: - 2,2-Dimethylcyclobutanone - Azomethine ylide precursor cycloaddition [3+2] Cycloaddition start->cycloaddition spirocycle Protected 6,6-Dimethyl-1-azaspiro[3.4]octane cycloaddition->spirocycle deprotection Deprotection spirocycle->deprotection final_product 6,6-Dimethyl-1-azaspiro[3.4]octane deprotection->final_product salt_formation Salt Formation (HCl) final_product->salt_formation hcl_salt 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride salt_formation->hcl_salt

Caption: General synthetic workflow for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride.

Protocol 1: Synthesis of N-Benzyl-6,6-dimethyl-1-azaspiro[3.4]octane (A Representative Precursor)

This protocol is adapted from general procedures for the synthesis of related azaspiro[3.4]octanes.[3]

Materials:

  • 2,2-Dimethylcyclobutanone

  • N-Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (azomethine ylide precursor)

  • Trifluoroacetic acid (TFA)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.2 equivalents) and 2,2-dimethylcyclobutanone (1.0 equivalent) in anhydrous toluene, add trifluoroacetic acid (0.1 equivalents) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Benzyl-6,6-dimethyl-1-azaspiro[3.4]octane.

Debenzylation to the free amine can be achieved via standard methods such as catalytic hydrogenation.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 6,6-Dimethyl-1-azaspiro[3.4]octane scaffold is a versatile building block that can be functionalized to target a wide range of biological systems. The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

G cluster_1 Functionalization & Applications cluster_2 Functionalization Reactions cluster_3 Potential Therapeutic Areas scaffold 6,6-Dimethyl-1-azaspiro[3.4]octane acylation N-Acylation scaffold->acylation alkylation N-Alkylation scaffold->alkylation arylation N-Arylation scaffold->arylation sulfonylation N-Sulfonylation scaffold->sulfonylation oncology Oncology (e.g., Kinase Inhibitors) acylation->oncology cns CNS Disorders (e.g., Receptor Modulators) alkylation->cns infectious Infectious Diseases (e.g., Anti-bacterial/viral) arylation->infectious inflammatory Inflammatory Diseases sulfonylation->inflammatory

Caption: Potential derivatization pathways and therapeutic applications.

Protocol 2: General Procedure for N-Arylation of 6,6-Dimethyl-1-azaspiro[3.4]octane

This protocol is based on established Buchwald-Hartwig amination procedures.

Materials:

  • 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride (1.2 equivalents), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Case Study: Hypothetical Application in Kinase Inhibition

Many kinase inhibitors feature a heterocyclic amine that interacts with the hinge region of the kinase domain. The 6,6-Dimethyl-1-azaspiro[3.4]octane scaffold could be employed to develop novel kinase inhibitors with improved properties.

For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, related azaspiro[3.4]octane derivatives have shown promise.[3] The spirocyclic core can position key pharmacophoric elements for optimal binding in the ATP pocket, while the gem-dimethyl group can enhance potency and metabolic stability.

Table 2: Representative Data for a Related 2-oxa-6-azaspiro[3.4]octane EGFR Inhibitor

CompoundTargetAssayPotencyReference
21gEGFRIn vitro kinase assayHigh[3]

Conclusion and Future Perspectives

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents a promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a rigid, three-dimensional spirocyclic core and the advantageous gem-dimethyl group makes it an attractive scaffold for the development of novel therapeutics. The synthetic and functionalization protocols outlined in this guide, based on established methodologies for related compounds, provide a roadmap for the incorporation of this novel scaffold into drug discovery programs. Further exploration of the biological activities of derivatives of 6,6-Dimethyl-1-azaspiro[3.4]octane is highly warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(24), 6452–6455. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834.
  • Carreira, E. M., & Rogers-Evans, M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • Mykhailiuk, P. K., et al. (2020). Approach to Heterospirocycles for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(5), 885-890.
  • Vaskevych, R. I., et al. (2021).
  • Ye, N., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Shiri, L., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 97860.
  • BenchChem. (2025). Head-to-Head Comparison of 1,6-Diazaspiro[3.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • BenchChem. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.
  • Singh, S. B., et al. (2019). Azaphilones: Their Role in Various Biological Activities. Journal of Applied Biology & Biotechnology, 7(04), 77-85.
  • BenchChem. (2025). Application Notes and Protocols for 6-Oxaspiro[3.
  • Litskan, E., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Ali, A., et al. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Bioorganic & Medicinal Chemistry Letters, 22(24), 7436-7440.
  • J&K Scientific LLC. 6-Azaspiro[3.4]octane | 765-64-0.
  • PubChemLite. 1,1-dimethyl-6-azaspiro[3.4]octane hydrochloride.
  • Sigma-Aldrich. 6-Azaspiro[3.4]octane | 765-64-0.

Sources

Application

"6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride as a building block in synthesis"

Application Note: 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride in Medicinal Chemistry Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve physicochemical properties and clinical success rates.[1] 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents a high-value, spirocyclic building block designed to replace traditional piperidine or pyrrolidine moieties.[1]

By incorporating a rigid spiro-fusion between a four-membered azetidine and a five-membered cyclopentane, this scaffold offers:

  • High Fsp³ Character: Increases aqueous solubility and metabolic stability.

  • Novel Exit Vectors: Positions substituents in unique spatial orientations distinct from flat aromatics.

  • Lipophilic Bulk: The gem-dimethyl group on the cyclopentane ring provides hydrophobic interaction points without compromising the polar handle of the amine.

Chemical Profile & Properties[2][3][4]

PropertySpecification
IUPAC Name 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride
CAS Number 2377030-65-2 (Generic/Base related: 765-64-0)
Formula C₉H₁₇N[1] · HCl
Mol. Weight 175.70 g/mol (Salt); 139.24 g/mol (Free Base)
Structure Class Spirocyclic Azetidine
Acidity (pKa) ~10.5–11.0 (Estimated for secondary azetidine amine)
Solubility High in Water, MeOH, DMSO; Low in Et₂O, Hexanes
Stability Hygroscopic solid; Azetidine ring is stable under standard conditions but sensitive to strong Lewis acids or extreme heat.

Strategic Utility in Synthesis

Vector Analysis & Bioisosterism

Unlike the flexible chair conformation of piperidine, the 1-azaspiro[3.4]octane core is conformationally restricted.[1] The nitrogen atom is embedded in the strained azetidine ring (Ring A), while the 6,6-dimethyl substitution resides on the cyclopentane ring (Ring B).[1]

  • Constraint: The spiro center (C4) locks the orientation of the N-vector relative to the lipophilic tail.[1]

  • Application: Ideal for rigidifying flexible linkers in kinase inhibitors or GPCR ligands to reduce entropic penalties upon binding.

Reactivity Considerations
  • Nucleophilicity: The azetidine nitrogen is highly nucleophilic due to ring strain (increased s-character of the lone pair) and reduced steric hindrance around the nitrogen itself compared to 2,6-disubstituted piperidines.[1]

  • Steric Bulk: The 6,6-dimethyl group is distal to the nitrogen, meaning it does not significantly hinder N-functionalization (amide coupling/SNAr), but it does create a significant steric footprint in the final binding pocket.[1]

Experimental Protocols

Protocol A: Free-Basing (Critical Precursor Step)

Rationale: The hydrochloride salt is stable for storage but can interfere with sensitive organometallic couplings or alter pH in weak-base catalyzed reactions.[1] Free-basing ensures accurate stoichiometry.[1]

Materials:

  • 6,6-Dimethyl-1-azaspiro[3.4]octane HCl (1.0 eq)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • 1N NaOH or Saturated NaHCO₃

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (10 mL/g).

  • Neutralization: Add 1N NaOH (2.0 eq) and stir vigorously for 15 minutes. Checkpoint: Ensure aqueous layer pH > 12.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 20 minutes.

  • Concentration: Filter and concentrate carefully under reduced pressure (keep bath < 30°C). Note: Low molecular weight spiro-amines can be volatile.[1] Do not apply high vacuum for extended periods.

Protocol B: Amide Coupling (HATU Method)

Rationale: Azetidines are secondary amines but can be less reactive than expected in crowded environments. HATU provides high activation for rapid coupling, minimizing racemization of chiral acid partners.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[1]

  • 6,6-Dimethyl-1-azaspiro[3.4]octane HCl (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M) under N₂. Stir for 5 minutes.

  • Addition: Add DIPEA followed immediately by the spiro-amine salt. Tip: Adding the amine salt directly to the DIPEA/DMF mixture allows in-situ free-basing.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Monitoring: Check LCMS for product mass [M+H]⁺.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

  • Purification: Flash chromatography (0–10% MeOH in DCM). Azetidine amides typically run well on silica.

Protocol C: SNAr Derivatization (Heteroaryl Coupling)

Rationale: Attaching the spiro-amine to a heteroaromatic core (e.g., chloropyrimidine) is a common scaffold construction method.[1]

Reagents:

  • 2-Chloropyrimidine (or similar electrophile) (1.0 eq)[1]

  • 6,6-Dimethyl-1-azaspiro[3.4]octane HCl (1.2 eq)[1]

  • Cs₂CO₃ (3.0 eq) or TEA (3.0 eq)[1]

  • DMSO or NMP

Procedure:

  • Setup: Combine halide, amine salt, and base in DMSO (0.5 M).

  • Heating: Heat to 80–100°C. Note: Azetidines are thermally stable up to ~120°C in basic media, but avoid prolonged heating >150°C to prevent ring-opening polymerization.[1]

  • Validation: Monitor consumption of the chloride via TLC/LCMS.

  • Isolation: Pour into water/ice mix. If solid precipitates, filter. If oil, extract with EtOAc.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the decision logic for utilizing this building block, distinguishing between salt handling and reaction pathways.

SpiroWorkflow Start Start: 6,6-Dimethyl-1-azaspiro[3.4]octane HCl Decision Reaction Type? Start->Decision Amide Amide Coupling (HATU/T3P) Decision->Amide Acylation SNAr SNAr (Ar-Cl / Ar-F) Decision->SNAr Nucleophilic Sub MetalCat Buchwald/Ullmann Decision->MetalCat Pd/Cu Catalysis BaseStrategy1 In-situ Neutralization (3.0 eq DIPEA) Amide->BaseStrategy1 Product1 Spiro-Amide Scaffold (Stable, Rigid) BaseStrategy1->Product1 BaseStrategy2 Inorganic Base (Cs2CO3 / DMSO) SNAr->BaseStrategy2 Product2 Spiro-Heteroaryl Scaffold (Kinase/GPCR Core) BaseStrategy2->Product2 FreeBaseStep Protocol A: Free-Basing (DCM/NaOH Exraction) MetalCat->FreeBaseStep Product3 N-Aryl Spirocycle FreeBaseStep->Product3

Caption: Decision matrix for processing 6,6-Dimethyl-1-azaspiro[3.4]octane HCl based on downstream synthetic requirements.

References & Authoritative Sources

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.[3] (Foundational work on spiro[3.4]octane synthesis and utility).

    • [1]

  • SpiroChem AG. (2025). Spirocyclic Building Blocks for Scaffold Assembly: Concept & Application. Sigma-Aldrich / Merck.[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (The core theory supporting spirocycle use).

    • [1]

  • Burkhard, J. A., et al. (2010). Spirocyclic Piperidines as Bioisosteres. Angewandte Chemie International Edition.

    • [1]

Sources

Method

Application Note: In Vitro Assay Setup &amp; Profiling for 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride

Executive Summary & Molecule Profile 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is a high-Fsp³ spirocyclic amine scaffold. Unlike flat aromatic building blocks, this molecule offers three-dimensional geometry (spir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is a high-Fsp³ spirocyclic amine scaffold. Unlike flat aromatic building blocks, this molecule offers three-dimensional geometry (spiro-fusion of 4- and 5-membered rings), which is increasingly prioritized in modern drug discovery to improve solubility and metabolic stability (the "Escape from Flatland" strategy).

This guide details the technical integration of this compound into in vitro workflows. It is designed for researchers utilizing this molecule as a fragment-based drug discovery (FBDD) hit , a privileged scaffold intermediate , or a reference standard for spiro-amine physicochemical profiling.

Compound Snapshot
PropertyDetailTechnical Implication
Chemical Structure Spirocyclic amine (4,5-fused)High ring strain; potential for ring-opening if exposed to extreme Lewis acids.[1]
Salt Form Hydrochloride (HCl)Highly water-soluble; lowers pH of unbuffered solutions.[1]
pKa (Calc.) ~10.5 (Secondary Amine)Positively charged at physiological pH (7.4); affects membrane permeability.[1]
Primary Utility FBDD, Scaffold HoppingUsed to replace morpholine/piperazine or target GPCRs/Ion Channels.[1]

Pre-Assay Preparation: Solubilization & Stability

Critical Causality: The hydrochloride salt form is hydrophilic, but the lipophilic dimethyl-spiro core creates a surfactant-like amphiphilicity.[1] Improper solubilization can lead to "false" aggregation-based inhibition in bioassays.

Protocol A: Stock Solution Generation (10 mM)
  • Weighing: Weigh 1.90 mg of 6,6-Dimethyl-1-azaspiro[3.4]octane HCl (MW ≈ 189.7 g/mol ) into a sterile glass amber vial.

    • Note: Use glass. Plasticizers in microfuge tubes can leach when exposed to high-concentration spiro-amines.

  • Solvent Choice:

    • Preferred: 100% DMSO (Anhydrous).[1]

    • Alternative: Sterile Water (if DMSO tolerance in assay is <0.1%).

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.

    • Quality Check: The solution must be clear. If using DMSO, slight warming (37°C for 2 mins) is permissible to break crystal lattice energy, though HCl salts usually dissolve instantly.

  • Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3 times) to prevent hygroscopic water uptake which degrades the spiro-core via hydrolysis over long periods.

Assay 1: Physicochemical Profiling (PAMPA)

Objective: Determine the passive permeability of the scaffold. Scientific Rationale: As a charged amine at pH 7.4, this molecule's ability to cross cell membranes is the primary "Go/No-Go" filter for CNS or intracellular targets. We use the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials
  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Lipid Solution: 1% Lecithin in Dodecane.[1]

  • Buffer: PBS (pH 7.4).

Step-by-Step Protocol
  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the membrane of the Donor Plate. Allow 5 minutes for evaporation/setting.

  • Donor Preparation: Dilute the 10 mM stock to 50 µM in PBS (pH 7.4).

    • Why 50 µM? High enough for UV detection, low enough to avoid saturation.

  • Loading:

    • Add 150 µM of Compound Solution to Donor wells (Triplicate).

    • Add 300 µL of Blank PBS to Acceptor wells.

  • Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Seal with parafilm to prevent evaporation. Incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (210-220 nm absorbance, though weak chromophore requires MS for accuracy).

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates good permeability.
      

Assay 2: Metabolic Stability (Microsomal Clearance)

Objective: Assess the vulnerability of the spiro ring and the dimethyl group to Cytochrome P450 oxidation. Scientific Rationale: The dimethyl group is a metabolic "soft spot" (susceptible to hydroxylation). The secondary amine is susceptible to N-oxidation or glucuronidation.

Workflow Diagram (DOT)

MetabolicStability Stock Compound Stock (10 mM DMSO) Mix Reaction Mix (RLM + NADPH) Stock->Mix Dilute to 1 µM Incubation Incubation 37°C (0, 15, 30, 60 min) Mix->Incubation Initiate Quench Quench (Cold Acetonitrile) Incubation->Quench Stop Rxn Analysis LC-MS/MS Quantify Parent % Quench->Analysis Supernatant

Figure 1: Microsomal Stability Workflow. RLM = Rat Liver Microsomes.[1]

Protocol
  • Reaction Mix: Prepare 0.5 mg/mL Rat Liver Microsomes (RLM) in 100 mM Phosphate Buffer (pH 7.4).

  • Spike: Add compound to reach final concentration of 1 µM .

    • Note: Keep DMSO < 0.1% to avoid inhibiting CYP enzymes.[1]

  • Pre-incubation: 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000g for 20 mins. Inject supernatant into LC-MS/MS.

  • Interpretation:

    • High Stability: >80% remaining at 60 min.

    • Low Stability: <20% remaining (Likely N-dealkylation or ring oxidation).

Assay 3: Target Engagement (Fragment Screening via NMR)

Objective: Confirm binding of the fragment to a target protein (e.g., Acetylcholinesterase or a model GPCR domain). Scientific Rationale: Due to its small size (<200 Da), standard biochemical inhibition assays (IC50) may be insensitive. Ligand-Observed NMR (STD-NMR) is the gold standard for validating this specific building block.

Protocol
  • Protein Prep: Buffer exchange target protein into deuterated buffer (PBS in D₂O, pH 7.4). Conc: 5-10 µM.

  • Ligand Prep: Dissolve 6,6-Dimethyl-1-azaspiro[3.4]octane HCl in D₂O to 50 mM.

  • Mixture: Add ligand to protein at a 50:1 to 100:1 excess (e.g., 500 µM Ligand : 5 µM Protein).

  • Measurement:

    • Run 1D ¹H NMR (Reference).

    • Run STD-NMR (Saturation Transfer Difference). Irradiate protein at -1 ppm (on-resonance) and 40 ppm (off-resonance).

  • Data Analysis:

    • Subtract on-resonance from off-resonance spectra.

    • Positive Result: Signals corresponding to the dimethyl protons (singlets ~1.0-1.5 ppm) or the spiro-ring methylene protons appear in the difference spectrum. This confirms the molecule binds to the protein surface.

Data Reporting & Troubleshooting

Expected Data Profile
AssayMetricAcceptable RangeTroubleshooting
Solubility Kinetic (PBS)> 100 µMIf cloudy, verify pH. The HCl salt is acidic; in unbuffered water, it dissolves well. In strong buffers, free base may precipitate if pH > 11.
PAMPA Permeability (

)

cm/s
If low, the amine is likely protonated. Try PAMPA-BBB (with brain lipids) or raise pH to 8.0 to test free-base permeability.
Stability

(Microsomes)
> 30 minIf unstable, consider blocking the N-position (amide coupling) or fluorinating the dimethyl group in future iterations.
Safety & Handling (SDS Highlights)
  • Hazards: Irritant (Skin/Eye). The spiro-amine structure is biologically active; treat as a potential neuroactive agent until proven otherwise.

  • Disposal: Neutralize with dilute NaOH before disposal into organic waste streams to prevent acid-catalyzed polymerization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Ed.).[1] Academic Press. Link

  • Meyer, B., & Peters, T. (2003).[1] NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors.[1] Angewandte Chemie International Edition, 42(8), 864–890. Link

Sources

Application

"handling and storage of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride"

Application Note & Protocol Topic: Advanced Protocols for the Handling and Storage of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride Abstract This guide provides a comprehensive framework for the proper handling and st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Protocols for the Handling and Storage of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride

Abstract

This guide provides a comprehensive framework for the proper handling and storage of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride, a valuable spirocyclic building block in medicinal chemistry and drug discovery.[1][2][3] As a hydrochloride salt of a secondary amine, this compound exhibits properties that necessitate specific laboratory protocols to ensure its long-term stability, purity, and the integrity of experimental outcomes. The primary challenge addressed is the compound's inherent hygroscopicity, a common characteristic of amine hydrochlorides that can lead to physical changes and chemical degradation if not properly managed.[4][5][6] These protocols are designed for researchers, chemists, and drug development professionals to maintain sample integrity from receipt to disposal.

Physicochemical Profile and Stability

Understanding the fundamental properties of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is critical to appreciating the rationale behind the recommended handling procedures. The hydrochloride salt form is typically used to enhance stability and aqueous solubility compared to the free base. However, this salt form is also prone to absorbing moisture from the atmosphere.[4][7]

Table 1: Key Physicochemical Properties

Property Data / Inferred Information Rationale & Impact on Handling
Molecular Formula C₉H₁₈ClN -
Molecular Weight 175.70 g/mol -
Physical Form Typically a white to off-white solid or crystalline powder. Visual inspection for color changes or clumping is a key quality control step.
Compound Class Azaspirocycle, Amine Hydrochloride As an amine salt, it is hygroscopic and susceptible to moisture.[5][7]
Hygroscopicity High (Inferred) This is the primary handling challenge. Moisture absorption can cause caking, inaccurate weighing, and potential hydrolysis.[4][6][8]
Primary Degradation Pathway Hydrolysis The presence of water can facilitate the dissociation of the hydrochloride salt and potentially lead to other degradative reactions, compromising sample purity.[5][9]

| Light Sensitivity | Potential | Many complex organic molecules exhibit light sensitivity. Protection from light is a standard best practice to prevent photolytic degradation.[7][9] |

Safety and Hazard Management

While comprehensive toxicological data for this specific compound may be limited, data from analogous azaspiro compounds and amine hydrochlorides suggest a consistent safety protocol.[10][11]

Table 2: Hazard Summary and Required PPE

Hazard Category Description Required Personal Protective Equipment (PPE)
Eye Irritation May cause serious eye irritation upon contact.[12][13] Wear appropriate protective eyeglasses or chemical safety goggles.[10][12]
Skin Irritation May cause skin irritation. Harmful in contact with skin is a possibility.[10][12][13] Wear a lab coat and nitrile gloves. Change gloves immediately if contaminated.[10][12]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[10][12][14]

| Ingestion | May be harmful if swallowed.[10][13] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14] |

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11][13]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[11][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Immediately call a POISON CENTER or doctor/physician.[11][14]

Spill and Waste Disposal Protocol
  • Spills: For solid spills, avoid generating dust. Use personal protective equipment. Sweep up and place in a suitable container for disposal.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Core Protocols for Handling and Storage

Adherence to the following protocols is essential for maintaining the chemical integrity of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride.

Protocol 3.1: Receipt and Initial Inspection
  • Verify Container Integrity: Upon receipt, inspect the container for any damage that may have compromised the seal.

  • Log Information: Record the date of receipt and the manufacturer's lot number.

  • Initial Storage: Place the unopened container in a designated, climate-controlled storage area as outlined in Protocol 3.2. Allow the container to equilibrate to room temperature before opening for the first time to prevent condensation.

Protocol 3.2: Long-Term Storage of Solid Compound

The primary goal of long-term storage is to protect the compound from moisture, heat, and light.

  • Temperature: Store in a cool, dry place. Recommended storage temperature is refrigerated (2-8°C) for optimal stability.[15]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After each use, flush the container headspace with inert gas before resealing.[7][16] This displaces atmospheric moisture.

  • Container: Keep the container tightly closed.[5][9][11] The use of parafilm to further seal the cap is highly recommended.

  • Desiccation: Store the primary container within a secondary container, such as a desiccator or a sealed bag containing desiccant pouches (e.g., silica gel).[6][8][17] This provides an additional layer of protection against ambient humidity.

A Compound Received B Is container undamaged and sealed? A->B C Store in desiccator at 2-8°C B->C Yes D Quarantine and contact supplier B->D No E Equilibrate to RT before opening C->E

Caption: Initial receipt and storage decision workflow.

Protocol 3.3: Weighing and Aliquoting (Hygroscopic Solid Workflow)

This is the most critical procedure where the compound is exposed to the environment. The objective is to minimize exposure time and humidity.

  • Prepare Environment: Whenever possible, handle the compound inside a glove box with a controlled low-humidity, inert atmosphere.[16] If a glove box is not available, perform the operation in a room with low ambient humidity and work as quickly as possible.

  • Equilibrate Container: Before opening, allow the container to warm to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Pre-label Vials: Prepare and pre-label all necessary vials for aliquots before opening the primary container.

  • Weigh Quickly: Open the container, quickly remove the desired amount of solid using a clean, dry spatula, and transfer it to the weighing vessel or aliquot vial.

  • Reseal Immediately: Immediately and securely reseal the primary container. If not in a glovebox, flush the headspace with an inert gas before sealing. Wrap the cap with parafilm.

  • Return to Storage: Promptly return the primary container to its proper storage conditions as described in Protocol 3.2.

cluster_prep Preparation cluster_handling Handling (Perform Rapidly) cluster_post Post-Handling A Select Low-Humidity Environment B Equilibrate Container to Room Temperature A->B C Pre-tare & Label Aliquot Vials B->C D Open Primary Container C->D E Weigh Compound D->E F IMMEDIATELY Reseal Primary Container E->F G Flush Headspace with Inert Gas F->G H Return to Storage (2-8°C, Desiccated) G->H

Caption: Critical workflow for weighing hygroscopic solids.

Protocol 3.4: Preparation of Stock Solutions
  • Solvent Selection: Based on data for similar compounds, solvents such as DMSO, DMF, and water may be suitable.[18] Always confirm solubility for your specific concentration and application. Perform a small-scale solubility test if unsure.

  • Dissolution: Add the chosen solvent to the vial containing the pre-weighed solid.

  • Mixing: Mix thoroughly using a vortex or sonication until all solid is dissolved. Visually inspect for any particulates.

Protocol 3.5: Storage of Stock Solutions

Improper storage of solutions can lead to degradation, especially hydrolysis in aqueous solutions.

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination.[9]

  • Storage Conditions: The optimal storage conditions depend on the solvent used.

Table 3: Recommended Storage Conditions for Stock Solutions

Solvent Short-Term Storage (<1 week) Long-Term Storage (>1 week) Rationale
Aqueous Buffers 2-8°C -20°C or -80°C Minimizes hydrolysis and microbial growth. Avoid repeated freeze-thaw cycles.[9]

| DMSO / DMF | Room Temperature or 2-8°C | -20°C | These aprotic solvents are less prone to causing hydrolysis. Freezing is recommended for long-term preservation.[18] |

Troubleshooting

Table 4: Common Issues and Recommended Actions

Observation Potential Cause Recommended Action
Solid has formed clumps or cakes Moisture absorption due to improper storage or handling.[4] The compound's homogeneity is compromised. Before use, test a small sample for purity (e.g., via HPLC or LC-MS) to determine if it still meets specifications. If caking is minor, gently break up clumps in a low-humidity environment.[4]
Inconsistent experimental results Compound degradation (solid or stock solution). Prepare a fresh stock solution from a new aliquot of solid material. Verify the integrity of the solid as described above. Review storage and handling procedures for any deviations.[9]

| Precipitate forms in a refrigerated aqueous solution | Low solubility at reduced temperatures. | Gently warm the solution and vortex to redissolve the precipitate before use. If it does not redissolve, prepare a fresh solution.[9] Consider preparing a more concentrated stock in DMSO and diluting it into your aqueous buffer immediately before the experiment. |

References

  • BenchChem. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • HepatoChem. (2016). How do you handle hygroscopic salts?
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  • Merck.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2019).
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  • University of St Andrews.
  • Vulcanchem. 6-Azaspiro[3.4]octan-2-one hydrochloride.
  • CymitQuimica. (2024).
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  • ResearchGate. (2017). How to store cyclic hydroxylamine CMH.
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  • ResearchGate. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
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  • PubMed. (2015). Efficient Construction of Azaspiro[4.
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  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.

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Method

Application Notes and Protocols for the Scale-Up Synthesis of Azaspiro[3.4]octane Analogs

Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Modern Drug Discovery Azaspiro[3.4]octane scaffolds have emerged as a class of privileged structures in medicinal chemistry. Their inherent three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Modern Drug Discovery

Azaspiro[3.4]octane scaffolds have emerged as a class of privileged structures in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical and pharmacological properties in drug candidates.[1][2] The rigid, sp³-rich framework of these spirocycles allows for precise vectorization of substituents, enhancing binding affinity and selectivity for biological targets.[2] Consequently, azaspiro[3.4]octane analogs are increasingly incorporated into novel therapeutics for a range of diseases, including neurological disorders, cancer, and infectious diseases.[3][4][5]

The transition from a promising hit compound in early-stage discovery to a viable clinical candidate, however, hinges on the development of a robust and scalable synthetic route. The synthesis of these structurally complex molecules presents unique challenges that must be addressed to ensure the economic and safe production of multi-gram to kilogram quantities required for preclinical and clinical studies.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of azaspiro[3.4]octane analogs. It outlines key considerations for process development, detailed experimental protocols for both laboratory and pilot scales, and strategies for tackling the common challenges associated with the large-scale production of these valuable building blocks.

Strategic Considerations for a Scalable Synthesis

The selection of a synthetic route for scale-up is a critical decision that extends beyond mere chemical yield. A holistic assessment of the process is necessary, encompassing factors such as the cost and availability of starting materials, the safety profile of the reactions, the environmental impact of the process (green chemistry), and the ease of purification of intermediates and the final product.

A "building block" approach, where a core azaspiro[3.4]octane nucleus is synthesized on a large scale and subsequently functionalized, is often the most efficient strategy in a drug discovery setting.[6] This necessitates a robust and reproducible synthesis of the core scaffold.

A particularly attractive and scalable approach for the synthesis of the 2-azaspiro[3.4]octane core involves the use of commercially available 1-Boc-3-azetidinone. This method, which proceeds via an initial olefination followed by cyclopropanation and subsequent ring expansion, offers a convergent and reliable pathway to the desired spirocycle.

Visualizing the Scale-Up Workflow

The following diagram illustrates the key stages and decision points in the scale-up synthesis of a generic N-Boc-2-azaspiro[3.4]octane derivative.

Scale-Up Workflow cluster_0 Route Scouting & Lab-Scale Synthesis (1-10 g) cluster_1 Process Development & Pilot-Scale Synthesis (100 g - 1 kg) Start Starting Material Selection|1-Boc-3-azetidinone Step1_Lab Step 1: Wittig Olefination Exotherm ControlReagent Stoichiometry Start->Step1_Lab Optimize Conditions Step2_Lab Step 2: Simmons-Smith Cyclopropanation Handling of Zinc-Copper CoupleTemperature Control Step1_Lab->Step2_Lab Step3_Lab Step 3: Ring Expansion Lewis Acid SelectionQuenching Procedure Step2_Lab->Step3_Lab Purification_Lab Purification Flash ChromatographyCrystallization Feasibility Step3_Lab->Purification_Lab Final_Product_Lab N-Boc-2-azaspiro[3.4]octane| Characterization (NMR, MS, HPLC) Purification_Lab->Final_Product_Lab HAZOP Hazard & Operability (HAZOP) Study| Thermal Runaway Potential Pressure Build-up Final_Product_Lab->HAZOP Data for Risk Assessment Step1_Pilot Step 1: Wittig Olefination (Jacketed Reactor) Controlled Reagent AdditionEfficient Heat Transfer HAZOP->Step1_Pilot Step2_Pilot Step 2: Simmons-Smith Cyclopropanation In-situ Catalyst PreparationProcess Analytical Technology (PAT) Step1_Pilot->Step2_Pilot Step3_Pilot Step 3: Ring Expansion Solvent Volume OptimizationSafe Quenching Protocol Step2_Pilot->Step3_Pilot Purification_Pilot Large-Scale Purification Crystallization / Salt FormationChromatography on Modified Silica Step3_Pilot->Purification_Pilot Final_Product_Pilot Kilogram-Scale Product| Purity Specification Impurity Profiling Purification_Pilot->Final_Product_Pilot

Caption: Key stages in the scale-up of azaspiro[3.4]octane synthesis.

Experimental Protocols

Part 1: Laboratory-Scale Synthesis of N-Boc-2-azaspiro[3.4]octane (1-10 g scale)

This protocol describes a reliable method for the synthesis of the N-Boc protected 2-azaspiro[3.4]octane core, a versatile intermediate for further functionalization.

Reaction Scheme:

Reaction_Scheme start 1-Boc-3-azetidinone intermediate1 1-Boc-3-methyleneazetidine start->intermediate1 1. Ph3PCH3Br, n-BuLi THF, 0 °C to rt intermediate2 N-Boc-5-azaspiro[2.3]hexane intermediate1->intermediate2 2. CH2I2, Zn-Cu couple DCM, reflux product N-Boc-2-azaspiro[3.4]octane intermediate2->product 3. MgBr2·OEt2 Toluene, 80 °C

Caption: Synthetic route to N-Boc-2-azaspiro[3.4]octane.

Step 1: Synthesis of 1-Boc-3-methyleneazetidine

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (10.7 g, 30 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) dropwise. The solution will turn a deep orange-red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 1-Boc-3-azetidinone (3.42 g, 20 mmol) in anhydrous THF (20 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 1-Boc-3-methyleneazetidine as a colorless oil.

Step 2: Synthesis of N-Boc-5-azaspiro[2.3]hexane

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add zinc-copper couple (4.9 g, 75 mmol).

  • Add anhydrous dichloromethane (DCM, 100 mL).

  • Add diiodomethane (4.0 mL, 50 mmol) dropwise. A gentle reflux may be observed.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-Boc-3-methyleneazetidine (from Step 1, assuming ~15 mmol) in anhydrous DCM (20 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

  • Carefully quench the filtrate by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Step 3: Synthesis of N-Boc-2-azaspiro[3.4]octane

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the crude N-Boc-5-azaspiro[2.3]hexane (from Step 2).

  • Add anhydrous toluene (100 mL).

  • Add magnesium bromide diethyl etherate (MgBr₂·OEt₂, 4.65 g, 18 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to yield N-Boc-2-azaspiro[3.4]octane as a white solid.

StepStarting MaterialProductTypical YieldPurity (by HPLC)
11-Boc-3-azetidinone1-Boc-3-methyleneazetidine75-85%>95%
21-Boc-3-methyleneazetidineN-Boc-5-azaspiro[2.3]hexane(crude)-
3N-Boc-5-azaspiro[2.3]hexaneN-Boc-2-azaspiro[3.4]octane60-70% (over 2 steps)>98%
Part 2: Scale-Up Considerations and Pilot-Scale Protocol (100 g - 1 kg scale)

Scaling up the synthesis of N-Boc-2-azaspiro[3.4]octane requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[3][7][8]

Key Scale-Up Challenges and Mitigations:

  • Exotherm Management: The Wittig reaction (Step 1) and the quenching steps can be exothermic. On a large scale, heat dissipation is less efficient due to a lower surface area-to-volume ratio.[8][9]

    • Mitigation: Use a jacketed reactor with a reliable cooling system. The addition of reagents like n-BuLi and the quenching solution should be done at a controlled rate while monitoring the internal temperature.[7] A safety margin of at least 100°C between the operating temperature and the onset of any thermal runaway is recommended.[9]

  • Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric reagents like n-BuLi and moisture-sensitive reagents requires specialized equipment and procedures.

    • Mitigation: Use a closed system for reagent transfer. The exact molarity of the n-BuLi solution should be determined by titration before use to ensure accurate stoichiometry.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and reduced yields.[9]

    • Mitigation: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) and ensure the stirring speed is sufficient to maintain a homogeneous mixture.

  • Work-up and Extraction: Handling large volumes of organic solvents and aqueous solutions during extraction can be cumbersome and pose safety risks.

    • Mitigation: Use a reactor with a bottom outlet valve for easy separation of layers. Minimize solvent usage where possible and consider solvent recycling.

  • Purification: Flash chromatography is often not practical for kilogram-scale purification.

    • Mitigation: Develop a robust crystallization procedure for the final product. If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system with larger columns. For polar amines, using amine-functionalized or deactivated silica can improve separation and reduce tailing.[2][5] Salt formation with an appropriate acid followed by recrystallization and then liberation of the free base is another effective large-scale purification strategy.[10]

Proposed Pilot-Scale Protocol (Targeting ~500 g of final product):

Equipment: 20 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel; appropriate filtration and drying equipment.

Step 1: Synthesis of 1-Boc-3-methyleneazetidine

  • Charge the 20 L reactor with methyltriphenylphosphonium bromide (1.78 kg, 5.0 mol) and anhydrous THF (10 L).

  • Cool the reactor contents to 0-5 °C.

  • Add n-butyllithium (2.5 M in hexanes, 2.0 L, 5.0 mol) via a cannula or addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Stir the resulting ylide solution at 0-5 °C for 1 hour.

  • Add a solution of 1-Boc-3-azetidinone (0.57 kg, 3.33 mol) in anhydrous THF (2 L) at a rate that maintains the internal temperature below 15 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 16 hours.

  • Cool the reactor to 10 °C and slowly add a solution of saturated aqueous ammonium chloride (5 L) at a rate that keeps the internal temperature below 25 °C.

  • Separate the aqueous layer and extract with ethyl acetate (2 x 5 L).

  • Combine the organic layers, wash with brine (5 L), and concentrate under reduced pressure to obtain the crude product.

Step 2 & 3: Cyclopropanation and Ring Expansion (Telescoped Procedure)

  • Charge a separate, dry 20 L reactor with zinc-copper couple (0.82 kg, 12.5 mol) and anhydrous DCM (10 L).

  • Add diiodomethane (0.67 L, 8.3 mol) at a controlled rate to initiate the formation of the Simmons-Smith reagent.

  • Add a solution of the crude 1-Boc-3-methyleneazetidine in DCM (2 L).

  • Heat the mixture to a gentle reflux (35-40 °C) for 18 hours.

  • Cool the reaction to 20-25 °C and filter off the excess zinc salts.

  • Transfer the filtrate to a clean reactor and concentrate to a smaller volume (~5 L).

  • Add anhydrous toluene (10 L) and magnesium bromide diethyl etherate (0.77 kg, 3.0 mol).

  • Heat the reactor to 80 °C for 4 hours.

  • Cool to 20-25 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (8 L).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).

  • Combine the organic layers, wash with brine (5 L), and concentrate to a crude oil.

Purification of N-Boc-2-azaspiro[3.4]octane at Scale:

  • Dissolve the crude oil in a minimal amount of hot heptane.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to induce crystallization.

  • Collect the solid product by filtration and wash with cold heptane.

  • Dry the product under vacuum to a constant weight. A second recrystallization may be necessary to achieve the desired purity.

ParameterLaboratory Scale (5 g)Pilot Scale (500 g)
Reaction Vessel 250 mL Round-bottom flask20 L Jacketed Reactor
Temperature Control Ice bath / Heating mantleChiller / Heating unit
Reagent Addition Syringe / Dropping funnelAddition pump / Funnel
Mixing Magnetic stir barOverhead mechanical stirrer
Work-up Separatory funnelReactor with bottom outlet
Purification Flash ChromatographyCrystallization

Conclusion

The successful scale-up of azaspiro[3.4]octane analogs is a critical enabling step in the advancement of drug discovery programs. The synthetic route detailed herein, starting from readily available 1-Boc-3-azetidinone, provides a reliable and scalable pathway to the versatile N-Boc-2-azaspiro[3.4]octane intermediate. By carefully considering the challenges of exotherm management, reagent handling, mixing, and purification, it is possible to transition this synthesis from the laboratory bench to the pilot plant safely and efficiently. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists and engineers tasked with the large-scale production of these important heterocyclic building blocks.

References

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  • Technology Networks. (2024, December 5). Modular, Automated Flow Synthesis of Spirocyclic THNs From Primary Alkylamines. Technology Networks. [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. University of Rochester. [Link]

  • Léon, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203–210. [Link]

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  • European Patent Office. (n.d.). Azaspiro compounds, their production and use.
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Application

Application Note: Azaspiro Scaffolds as Piperazine Bioisosteres in High-Value Drug Discovery

Introduction: The "Piperazine Problem" and the Spiro Solution In modern medicinal chemistry, the piperazine ring is a privileged but ubiquitous scaffold, appearing in drugs ranging from antipsychotics (e.g., Olanzapine)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Piperazine Problem" and the Spiro Solution

In modern medicinal chemistry, the piperazine ring is a privileged but ubiquitous scaffold, appearing in drugs ranging from antipsychotics (e.g., Olanzapine) to PARP inhibitors (e.g., Olaparib). It serves as a reliable, dibasic linker that solubilizes lipophilic payloads. However, its widespread use has led to three critical bottlenecks in drug development:

  • Metabolic Liability: The

    
    -carbons adjacent to the piperazine nitrogens are "soft spots" for oxidative metabolism (CYP450-mediated N-dealkylation or ring oxidation).
    
  • The "Flatland" Trap: Piperazine adopts a chair conformation but projects substituents in a relatively planar vector space. This lack of three-dimensionality (low fraction of

    
     carbons, or 
    
    
    
    ) correlates with lower clinical success rates due to poor solubility and promiscuous binding (off-target toxicity).
  • Intellectual Property (IP) Crowding: The chemical space surrounding simple piperazine linkers is heavily patented.

The Solution: Azaspirocycles. Rigid,


-rich spirocyclic systems—specifically 2,6-diazaspiro[3.3]heptane  and 2-azaspiro[3.3]heptane —have emerged as superior bioisosteres. By constraining the nitrogen atoms within two orthogonal four-membered rings, these scaffolds:
  • Alter Exit Vectors: They introduce a

    
    90° twist between substituents, accessing novel chemical space.
    
  • Block Metabolism: The quaternary spiro-carbon eliminates the metabolic "soft spot" at the equivalent piperazine 4-position.

  • Modulate Basicity: Depending on the ring size ([3.3] vs [3.4] vs [4.5]), the pKa can be tuned to optimize LogD and permeability.

The Bioisosteric Rationale: Geometry & Electronics

Before initiating synthesis, researchers must understand the structural consequences of this switch. Unlike a direct atom-for-atom swap, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane alters the distance and angle between the two nitrogen atoms.

Key Structural Differences
FeaturePiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair conformation (flexible)Rigid, orthogonal ringsReduces entropic penalty upon binding; improves selectivity.
N-N Distance ~2.9 Å~3.4 Å (extended)May require linker adjustment to maintain target interactions.
Basicity (pKa) ~9.8 (N1), ~5.6 (N2)~11.0 (N1), ~6.5 (N2)Critical: Spiro-amines are often more basic. This lowers LogD but may impede passive permeability.[1]
Metabolic Site

-CH2 (High clearance)
Quaternary Carbon (Blocked)Significantly extends half-life (

).
Decision Logic for Scaffold Selection

The following decision tree outlines when to deploy specific spiro-scaffolds based on the structural needs of the lead series.

Bioisostere_Selection Start Lead Optimization: Replace Piperazine? Issue_Metab Primary Issue: Metabolic Instability? Start->Issue_Metab Issue_Select Primary Issue: Selectivity/IP? Start->Issue_Select Check_Vector Is Linear Geometry Critical? Issue_Metab->Check_Vector Yes Issue_Select->Check_Vector Yes Sol_26_Diaza Use 2,6-diazaspiro[3.3]heptane (Maintains linearity, blocks metabolism) Check_Vector->Sol_26_Diaza Yes (Linear) Sol_2_Aza Use 2-azaspiro[3.3]heptane (If one N is an amide/linker) Check_Vector->Sol_2_Aza No (Terminal Group) Sol_35_Diaza Use 2,7-diazaspiro[3.5]nonane (If bulk/lipophilicity is needed) Check_Vector->Sol_35_Diaza No (Need Bulk)

Figure 1: Decision matrix for selecting the appropriate azaspiro bioisostere based on the specific liabilities of the parent piperazine compound.

Protocol: Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

Objective: Synthesize the N-protected 2,6-diazaspiro[3.3]heptane scaffold. Challenge: The formation of the quaternary center is energetically demanding due to ring strain. Method: The "Double-Cyclization" strategy using pentaerythrityl tetrabromide is the industry standard for robustness and scalability.

Materials
  • Reactant A: Pentaerythrityl tetrabromide (CAS: 3229-03-8)

  • Reactant B: p-Toluenesulfonamide (

    
    )
    
  • Base: Potassium carbonate (

    
    ), anhydrous
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

  • Workup: Ethyl Acetate, 1M HCl, Brine.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pentaerythrityl tetrabromide (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL).

    • Add p-Toluenesulfonamide (22.0 mmol, 2.2 eq).

    • Add

      
        (50.0 mmol, 5.0 eq) in a single portion. Note: Excess base is crucial to drive the double elimination-cyclization.
      
  • Cyclization (The "Spiro" Step):

    • Heat the reaction mixture to 100°C under an inert atmosphere (

      
       or Ar) for 16–24 hours.
      
    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The intermediate mono-azetidine is rarely observed; the reaction tends to proceed to the spiro-bis-sulfonamide.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (200 mL) to precipitate the product.

    • Filter the white precipitate. If no precipitate forms, extract with EtOAc (

      
       mL).
      
    • Wash the organic layer with water (

      
      ) to remove DMF, then brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Product: N,N'-ditosyl-2,6-diazaspiro[3.3]heptane.

  • Deprotection (Liberating the Amine):

    • Dissolve the ditosyl intermediate in anhydrous DME (Dimethoxyethane).

    • Add Sodium Naphthalenide (freshly prepared) or use Mg/MeOH reduction conditions depending on functional group tolerance required for downstream chemistry.

    • Alternative (Acidic): Heating in concentrated

      
       (rough conditions, use only if scaffold is bare).
      
    • Isolate the free amine as an oxalate or HCl salt for stability.

Self-Validating Checkpoint
  • NMR Signature: The diagnostic signal for the 2,6-diazaspiro[3.3]heptane core is a singlet (or tight multiplet) for the methylene protons at

    
     3.8–4.0 ppm (in 
    
    
    
    for the sulfonamide).
  • Symmetry: Due to the

    
     symmetry of the unsubstituted core, the four 
    
    
    
    groups should appear equivalent in
    
    
    NMR. If you see multiple methylene peaks, the second ring closure failed.

Protocol: Physicochemical Profiling (pKa & LogD)

Because spiro-amines are more basic than piperazines, standard lipophilicity assumptions fail. You must experimentally determine LogD to predict CNS penetration and solubility.

Method: Potentiometric Titration (pKa)
  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Prep: Dissolve 2–5 mg of the spiro-compound in 10 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent method (methanol/water ratios) and extrapolate to 0% organic.

  • Titration: Titrate with 0.1 M KOH or HCl under

    
     purge (to exclude 
    
    
    
    ).
  • Analysis: Use the Bjerrum plot to determine pKa.

    • Expectation: 2,6-diazaspiro[3.3]heptane derivatives often show

      
       and 
      
      
      
      .
    • Comparison: Piperazine typically shows

      
      . The +1 unit shift  in the spiro compound significantly increases the ionized fraction at physiological pH (7.4).
      
Method: Shake-Flask LogD7.4
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Solvent: 1-Octanol (pre-saturated with buffer).

  • Equilibration: Mix compound with 1:1 Octanol:Buffer. Shake for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    .
    
    • Note: Expect a lower LogD for the spiro-compound compared to the piperazine analog due to higher ionization, despite the higher carbon count (

      
      ).
      

Protocol: Metabolic Stability Assessment (Microsomal Stability)

This is the primary validation step to prove the "Bioisosteric Advantage."

Workflow

Metabolic_Assay Prep 1. Preparation 1µM Test Cmpd 0.5 mg/mL Microsomes Incubate 2. Incubation 37°C, NADPH Reg. 0, 5, 15, 30, 60 min Prep->Incubate Quench 3. Quench Ice-cold Acetonitrile (Contains Int. Std.) Incubate->Quench Analyze 4. LC-MS/MS Quantify Parent % Quench->Analyze Calc 5. Calculate CLint (Intrinsic Clearance) Analyze->Calc

Figure 2: Microsomal stability workflow for validating metabolic resistance.

Detailed Steps
  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice.

  • Pre-Incubation: Mix 1 µM test compound (to avoid enzyme saturation) with microsomes (0.5 mg protein/mL) in phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant onto LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Interpretation:

  • Success Criteria: A significant reduction in

    
     (e.g., >2-fold) compared to the piperazine parent confirms that the spiro-scaffold has successfully blocked the metabolic soft spot.
    

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[2][3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[2] Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition, 49(47), 8979-8983. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
    
  • Dovston, S. M., et al. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[4] Journal of Medicinal Chemistry, 61(12), 5367–5379.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

"stability issues with 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride in solution"

Technical Support Center: 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride Welcome to the technical support guide for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride

Welcome to the technical support guide for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this unique spirocyclic scaffold in solution. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Section 1: Compound Fundamentals and Handling

Q1: What is 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride, and what makes its stability a concern?

A1: 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is a spirocyclic amine, meaning it consists of two rings (an azetidine and a cyclopentane) joined by a single common carbon atom. The hydrochloride salt form enhances its solubility in aqueous media.

The stability concerns arise from two primary structural features:

  • Ring Strain: The four-membered azetidine ring possesses significant Baeyer and Pitzer strain, making it susceptible to nucleophilic attack and subsequent ring-opening, especially under non-optimal pH conditions.[1]

  • Amine Reactivity: The secondary amine is a nucleophilic center and its reactivity is highly dependent on pH. As a hydrochloride salt, the amine is protonated and relatively stable. However, in neutral or basic solutions, the deprotonated free base is more reactive and susceptible to oxidation.[2]

The gem-dimethyl group on the cyclopentane ring provides steric hindrance that can influence the molecule's conformation and reactivity, potentially offering some kinetic stability to the adjacent spiro-center.

Q2: How should I properly store the solid compound and its solutions?

A2: Proper storage is the first line of defense against degradation. Adherence to these conditions is critical for ensuring the integrity of your starting material.

Form Condition Temperature Atmosphere Rationale
Solid (Powder) Tightly sealed container, protected from light.2-8°C (Refrigerated)Inert (Argon or Nitrogen) is recommended for long-term storage.To minimize exposure to atmospheric moisture which can initiate hydrolysis, and oxygen which can cause oxidation.[3][4] Low temperatures slow the rate of any potential solid-state degradation.
Stock Solution Tightly sealed vial, protected from light (amber vials).-20°C or -80°CInert gas overlay before sealing.Cryogenic storage is essential to drastically reduce degradation kinetics in solution. Light can catalyze oxidative processes.[3][4]

For detailed handling precautions, always refer to the Safety Data Sheet (SDS).[5][6][7][8][9]

Section 2: Solution Preparation & Troubleshooting Common Issues

Q3: My solution of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride appears cloudy or forms a precipitate over time. What is happening?

A3: This is a common issue that can stem from several factors:

  • pH Shift: The most likely cause is a pH shift towards alkalinity. If your solvent is unbuffered or you've added other components that are basic, the hydrochloride salt can convert to the less soluble free base form, which then precipitates out.

  • Poor Solubility: While the hydrochloride salt is generally soluble in polar protic solvents, its solubility limit may have been exceeded. This is especially true in solvents with lower dielectric constants.

  • Salt Formation: If your experimental media contains anions that can form a less soluble salt with the protonated amine (e.g., certain buffer salts), you may observe precipitation. This is a form of "salting out".

  • Degradation: While less common for causing immediate precipitation, some degradation products could be polymeric and have poor solubility.

Troubleshooting Workflow for Solution Clarity Issues

G start Observation: Cloudy Solution or Precipitate check_ph Measure pH of the solution start->check_ph ph_high pH > 7.0? check_ph->ph_high ph_low pH < 6.0? ph_high->ph_low No cause_freebase Cause: Free base precipitation ph_high->cause_freebase Yes cause_solubility Potential Cause: Solubility Limit Exceeded ph_low->cause_solubility cause_salt Potential Cause: Incompatible Buffer/Salt ph_low->cause_salt sol_acidify Solution: Re-acidify with dilute HCl to pH ~5-6 cause_freebase->sol_acidify sol_dilute Solution 1: Dilute solution with the same solvent cause_solubility->sol_dilute sol_solvent Solution 2: Switch to a more polar solvent (e.g., water, DMSO) cause_solubility->sol_solvent sol_buffer Solution: Change buffer system (e.g., citrate to phosphate) cause_salt->sol_buffer

Caption: Troubleshooting decision tree for precipitation issues.

Q4: I've prepared a solution in an aqueous buffer, and it has developed a yellow or brown tint. What does this indicate?

A4: A color change, particularly to yellow or brown, is a strong indicator of oxidative degradation.[2] Secondary amines can be susceptible to air oxidation, a process often catalyzed by light or trace metal impurities. This can lead to the formation of nitroxide radicals or other colored byproducts.

Preventative Measures:

  • Use Degassed Solvents: Purge your solvents with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, prepare solutions inside a glovebox or use Schlenk techniques.

  • Add Antioxidants/Chelators: For long-term experiments, consider adding a small amount of an antioxidant. If metal catalysis is suspected, adding a chelating agent like EDTA can be beneficial.

  • Protect from Light: Always use amber vials or wrap your containers in aluminum foil.[3]

Section 3: Investigating Chemical Instability Pathways

Q5: What is the most likely degradation pathway for this compound in an aqueous solution, and how is it influenced by pH?

A5: The primary degradation pathway of concern is acid- or base-catalyzed hydrolysis leading to the opening of the strained azetidine ring. The pH of the solution is the most critical factor governing the rate and mechanism of this degradation.[10][11][12]

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the ring-opening can be accelerated. The protonated azetidinium ion is activated towards nucleophilic attack by water or other nucleophiles present in the medium.

  • Neutral to Mildly Acidic (pH 4-7): This is generally the range of greatest stability for the hydrochloride salt. The concentration of the reactive free base is low, and the conditions are not acidic enough to strongly catalyze ring-opening.

  • Basic Conditions (pH > 8): In basic solutions, the amine is deprotonated to its free base form. While the azetidine ring itself is less susceptible to direct attack by hydroxide, the free base is more prone to oxidation. Furthermore, if the free base participates in a reaction, any subsequent steps may lead to ring instability.

Hypothesized Hydrolytic Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Oxidative Degradation A 6,6-Dimethyl-1-azaspiro[3.4]octane (Protonated) B Ring-Opened Product (Amino Alcohol) A->B + H2O (H+ catalysis) C 6,6-Dimethyl-1-azaspiro[3.4]octane (Free Base) D N-Oxide or other Oxidized Species (Colored) C->D + [O] (Air, light, metal ions)

Caption: Potential degradation pathways for the compound in solution.

Q6: How do different solvents affect the stability of the compound?

A6: The choice of solvent has a profound impact on stability beyond just solubility.[13][14]

Solvent Type Examples Stability Considerations
Polar Protic Water, Methanol, EthanolCan participate directly in hydrolysis reactions. The high dielectric constant stabilizes the salt form, but their nucleophilicity can be detrimental if conditions (e.g., high temperature, extreme pH) favor degradation.
Polar Aprotic DMSO, DMF, AcetonitrileGenerally preferred for stock solutions. They are not sources of protons and are not nucleophilic, minimizing hydrolysis. However, ensure they are anhydrous and of high purity, as water and reactive impurities can compromise stability.[15]
Non-Polar Toluene, HexaneThe hydrochloride salt will have very poor solubility. These are generally not suitable solvents.

Recommendation: For maximum stability, prepare high-concentration stock solutions in anhydrous, high-purity DMSO or DMF and store them at -80°C. Dilute into aqueous buffers immediately before use.

Section 4: Analytical Protocols for Stability Assessment

Q7: How can I quantitatively monitor the stability of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride in my formulation?

A7: A forced degradation study coupled with a stability-indicating HPLC method is the standard approach.[16] This involves intentionally stressing the compound under various conditions to generate potential degradants and ensuring your analytical method can separate them from the parent compound.

Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:

    • 0.1 M HCl (Acid Hydrolysis)

    • 0.1 M NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • Deionized Water (Neutral Hydrolysis)

  • Incubation:

    • Incubate a set of samples at 60°C for 24-48 hours.[17]

    • Expose another set to high-intensity UV/Vis light (photostability).[17]

    • Keep a control sample at -20°C in the dark.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS. The goal is to achieve 5-20% degradation, which is enough to detect degradants without overly complex chromatograms.[16]

Protocol: Generic Stability-Indicating HPLC-UV Method

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Why this works: The acidic mobile phase ensures the amine remains protonated, leading to better peak shape on a C18 column. The gradient elution is crucial to separate the polar parent compound from potentially less polar degradation products. LC-MS analysis of the stressed samples is vital for identifying the mass of the new peaks, which helps in elucidating the degradation pathways.[18]

References

  • Vila, J. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available at: [Link]

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. Google Patents.
  • ACS Omega. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Available at: [Link]

  • Con-Tech. (2025). Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • Spiro Academy. (n.d.). AMINES. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Available at: [Link]

  • Chemistry LibreTexts. (2024). 6.6D: Troubleshooting. Available at: [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available at: [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]

  • ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF. Available at: [Link]

  • PubMed. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Available at: [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Amine Experts. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Available at: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]

  • PubMed. (2016). Development of N-Substituted Hydroxamic Acids with Pyrazolone Leaving Groups as Nitrosocarbonyl Precursors. Available at: [Link]

  • Academia.edu. (n.d.). Drug Stability and factors that affect on the drug stability. Available at: [Link]

  • Baertschi Consulting. (n.d.). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Available at: [Link]

  • PubMed. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available at: [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical - Scribd. Available at: [Link]

  • ResearchGate. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Available at: [Link]

  • Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Available at: [Link]

Sources

Optimization

Technical Support Center: A-Z Guide to 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride Reactions

Welcome to the comprehensive technical support center for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of working with this unique spirocyclic amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your reactions are successful, efficient, and reproducible. Our approach is grounded in established chemical principles and insights from extensive experience with related molecular scaffolds.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the functionalization of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride.

Issue 1: Low to No Conversion in N-Alkylation Reactions

Question: I am attempting an N-alkylation of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride with an alkyl halide, but I am observing very poor conversion, with my starting material remaining largely unreacted. What are the likely causes and how can I resolve this?

Answer: This is a common issue when working with amine hydrochloride salts. The primary reason for low conversion is the protonated state of the nitrogen atom, which renders it non-nucleophilic. To address this, and other potential contributing factors, consider the following:

1. Inadequate Deprotonation: The hydrochloride salt must be neutralized to the free secondary amine to enable its lone pair of electrons to act as a nucleophile.

  • Causality: The protonated ammonium species is electrophilic, not nucleophilic. A base is required to remove the proton and liberate the free amine.

  • Solution: Ensure the use of a suitable base in sufficient stoichiometry. At least two equivalents of base are recommended: one to neutralize the hydrochloride salt and a second to scavenge the acid (HX) generated during the alkylation reaction.[1] For sterically hindered amines like our spirocycle, an excess of the base (2.5-3 equivalents) can be beneficial.

2. Choice of Base: The selection of the base is critical and depends on the reactivity of your alkylating agent and the desired reaction temperature.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are effective and cost-efficient for many standard alkylations. They are particularly useful in polar aprotic solvents like DMF or acetonitrile. Their limited solubility can sometimes be advantageous in preventing side reactions.

  • Organic Amine Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents and are often used in milder reaction conditions. DIPEA is particularly useful when dealing with base-sensitive substrates due to its steric bulk, which reduces its nucleophilicity.

  • Stronger Bases (NaH, KHMDS): For less reactive alkylating agents, a stronger base might be necessary. These should be used with caution in anhydrous aprotic solvents like THF or DMF.

3. Sub-optimal Reaction Conditions:

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the amine salt and facilitate the Sₙ2 reaction pathway.[1]

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Monitor the reaction progress by TLC or LC-MS at increasing temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.

Troubleshooting Flowchart for Low Conversion in N-Alkylation

start Low/No Conversion check_base Is the base appropriate and in sufficient quantity? (≥ 2 eq.) start->check_base base_type Consider base type: - K₂CO₃/Cs₂CO₃ for standard conditions - TEA/DIPEA for milder conditions - NaH for less reactive alkyl halides check_base->base_type No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes adjust_base Adjust base and stoichiometry base_type->adjust_base adjust_base->start solvent Use polar aprotic solvent (DMF, ACN, DMSO) check_conditions->solvent No reagent_quality Check quality of alkylating agent check_conditions->reagent_quality Yes temperature Increase temperature incrementally (e.g., RT -> 50°C -> 80°C) solvent->temperature monitor Monitor by TLC/LC-MS temperature->monitor monitor->start purify_reagent Use fresh or purified reagent reagent_quality->purify_reagent No success Successful Reaction reagent_quality->success Yes purify_reagent->start

Caption: Troubleshooting logic for low N-alkylation conversion.

Issue 2: Formation of Multiple Products (Over-alkylation and Side Reactions)

Question: My N-alkylation reaction is producing the desired tertiary amine, but I am also observing the formation of a quaternary ammonium salt and other impurities. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a classic challenge in amine alkylation, as the product tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[2]

1. Control Stoichiometry:

  • Causality: An excess of the alkylating agent will drive the reaction towards the thermodynamically stable quaternary ammonium salt.

  • Solution: Use the amine as the limiting reagent or a slight excess of the amine relative to the alkylating agent (e.g., 1.1:1 amine:alkyl halide). This will ensure the alkylating agent is consumed before significant over-alkylation can occur.

2. Reaction Conditions:

  • Temperature: Running the reaction at a lower temperature and for a longer duration can sometimes favor the formation of the desired tertiary amine.

  • Slow Addition: Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of over-alkylation.

3. Alternative Synthetic Routes:

  • Reductive Amination: This is often the preferred method for the controlled synthesis of tertiary amines from secondary amines.[3][4][5] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method avoids the issue of over-alkylation as the resulting tertiary amine is not reactive under the reaction conditions.

Parameter Direct N-Alkylation Reductive Amination
Key Reagents Alkyl halide, BaseAldehyde/Ketone, Reducing Agent
Common Reducing Agents N/ASodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)
Key Advantage SimplicityHigh selectivity, avoids over-alkylation
Key Disadvantage Prone to over-alkylationRequires an appropriate carbonyl compound

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride?

A1: As a hydrochloride salt, the compound is typically a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For related azaspiro[3.4]octane compounds, storage at 2-8°C in an inert atmosphere is recommended.[6][7]

Q2: What solvents are recommended for reactions involving this compound?

A2: The choice of solvent is highly dependent on the specific reaction.

  • For N-alkylation and acylation reactions, polar aprotic solvents like DMF, acetonitrile, and THF are generally good choices.

  • For reductive amination, solvents such as dichloromethane (DCM), dichloroethane (DCE), or methanol are commonly used, depending on the choice of reducing agent.

Q3: I need to perform an acylation reaction. What conditions are recommended?

A3: For the acylation of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride, you will first need to liberate the free amine with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 1.1 equivalents). The reaction can then be carried out with an acylating agent such as an acid chloride or anhydride in an aprotic solvent like DCM or THF, often at 0°C to room temperature.[8]

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general methodology for the N-alkylation of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride via reductive amination.

  • Dissolution and Neutralization: Dissolve 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride (1.0 eq.) in dichloromethane (DCM). Add a suitable non-nucleophilic base such as triethylamine (1.1 eq.) and stir for 15-30 minutes at room temperature to generate the free amine in situ.

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the reaction mixture. If the reaction is sluggish, a catalytic amount of a dehydrating agent or a Lewis acid can be added.

  • Reduction: Once imine formation is observed (can be monitored by TLC or GC-MS), add the reducing agent. Sodium triacetoxyborohydride (STAB) (1.5 eq.) is a mild and effective choice for this step.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of Reductive Amination Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine HCl in DCM neutralize Add Et₃N (1.1 eq) dissolve->neutralize add_carbonyl Add Aldehyde/Ketone (1.0-1.2 eq) neutralize->add_carbonyl add_stab Add STAB (1.5 eq) add_carbonyl->add_stab quench Quench with aq. NaHCO₃ add_stab->quench extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify

Caption: General workflow for reductive amination.

III. References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry, 17(6). Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025, August 7). Request PDF. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters. Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,1-dimethyl-6-azaspiro[3.4]octane hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Scaling Up Azaspiro[3.4]octane Synthesis

Center for Process Chemistry & Scale-Up Support Executive Summary: The "Deceptive" Scaffold The azaspiro[3.4]octane system—specifically the 2-azaspiro[3.4]octane isomer (where the nitrogen resides in the strained four-me...

Author: BenchChem Technical Support Team. Date: February 2026

Center for Process Chemistry & Scale-Up Support

Executive Summary: The "Deceptive" Scaffold

The azaspiro[3.4]octane system—specifically the 2-azaspiro[3.4]octane isomer (where the nitrogen resides in the strained four-membered azetidine ring)—is a high-value pharmacophore. It offers a unique vector for exit groups and lowers lipophilicity compared to gem-dimethyl analogs.

However, scaling this scaffold presents a distinct set of "silent killers" that do not appear on milligram-scale discovery runs. The transition from medicinal chemistry (MedChem) to process chemistry often fails due to three specific pitfalls:

  • The "Invisible" Loss: Extreme volatility of the free base leading to mass balance failure.

  • The Aluminum Trap: Catastrophic emulsions during the reduction of spiro-succinimides or nitriles.

  • The Strain Release: Unintentional ring-opening of the azetidine moiety by Lewis acids or nucleophiles.

This guide addresses these issues with self-validating protocols.

Phase 1: The Synthesis Core (Route Selection)

While multiple routes exist, the 1,1-bis(hydroxymethyl)cyclopentane activation route is the most robust for multi-gram to kilogram scale-up. It avoids the high-energy hazards of diazomethane cyclopropanation and the thermodynamic instability of certain photochemical routes.

Workflow Logic & Control Points

G Start Start: Cyclopentanone Step1 Aldol-Cannizzaro (Forming 1,1-bis(hydroxymethyl)cyclopentane) Start->Step1 QC1 QC Check: Diol Purity (Remove mono-alcohol) Step1->QC1 Step2 Activation (Mesylation/Tosylation) QC1->Step2 Pass Step3 Double Displacement Cyclization (with Benzylamine/Sulfonamide) Step2->Step3 Risk1 RISK: Exotherm & Polymerization Step3->Risk1 Step4 Deprotection (Pd/C H2 or Mg/MeOH) Step3->Step4 Final Target: 2-Azaspiro[3.4]octane Salt Step4->Final

Figure 1: Validated scale-up workflow for 2-azaspiro[3.4]octane. Note the critical QC point after diol formation to prevent downstream impurity amplification.

Phase 2: Critical Operations & Troubleshooting

Issue 1: "I lost 60% of my product on the rotovap."

Diagnosis: Volatility Management Failure. The free base of 2-azaspiro[3.4]octane is a low-molecular-weight secondary amine. It has significant vapor pressure. If you concentrate the organic extract to dryness under high vacuum and heat, you are distilling your product into the trap.

The Fix: The "Trap-and-Salt" Protocol Do not isolate the free base oil. Convert to a salt in situ.

ParameterProtocolWhy? (Causality)
Solvent MTBE or Diethyl EtherLow boiling points allow removal without heating the product excessively.
Acid Source Anhydrous HCl in Dioxane or Oxalic AcidIntroduction of water (via aqueous HCl) complicates drying; anhydrous acids precipitate the salt directly.
Temperature 0°C during additionSalt formation is exothermic; heat can degrade the strained azetidine ring.
Isolation Filtration, NOT EvaporationFiltration captures the non-volatile salt; evaporation risks losing free base in equilibrium.
Issue 2: "The workup is a solid grey jelly. I can't separate layers."

Diagnosis: The Aluminum Emulsion (The "Grey Death").[1] If you synthesized the scaffold via the reduction of a spiro-succinimide or nitrile using Lithium Aluminum Hydride (LAH), you generated aluminum salts. Upon water quenching, these form gelatinous aluminum hydroxides that trap your product.

The Fix: The Rochelle's Salt Exchange Standard Fieser workups often fail at scale for spiro-amines due to their amphiphilic nature. You must use a ligand exchange method.

Protocol:

  • Quench: Dilute reaction with wet ether/THF at 0°C.

  • Add: Saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt). Use 20 mL per gram of LAH .

  • Agitate: Vigorously stir for 2–4 hours (do not rush this).

  • Mechanism: The tartrate ligand displaces hydroxides from the aluminum center, solubilizing the aluminum into the aqueous phase as a clear solution.

  • Result: Two distinct, clear layers.

Issue 3: "My yield is good, but the ring opened during the next step."

Diagnosis: Azetidine Ring Strain Release. The 4-membered ring has ~26 kcal/mol of strain energy. It acts like a "spring-loaded" trap. Strong Lewis acids (e.g., AlCl3, BF3) or nucleophiles in acidic media can trigger ring opening to relieve this strain, destroying your scaffold.

Troubleshooting Logic Tree:

G Problem Problem: Ring Opening Observed Check1 Are you using Acyl Chlorides? Problem->Check1 Action1 Switch to Anhydrides or HATU/EDC (Avoid HCl generation) Check1->Action1 Yes Check2 Are there free thiols/nucleophiles? Check1->Check2 No Action2 Buffer pH > 8 (Protonated azetidine is the electrophile) Check2->Action2 Yes Check3 Temperature > 60°C? Check2->Check3 No Action3 Limit T < 40°C (Thermal barrier to opening is low) Check3->Action3 Yes

Figure 2: Decision matrix for preventing azetidine degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) for LAH reductions of this scaffold?

  • Answer: Avoid it at scales >10g. While Fieser works for simple lipophilic amines, spirocyclic amines often interact with the aluminum precipitate, leading to occlusion (trapping) of the product inside the solid filter cake. The Rochelle's Salt method (described above) is the only process-safe method for high recovery.

Q2: Why does my product turn yellow/brown upon standing?

  • Answer: Oxidation and Polymerization. Secondary amines are prone to N-oxidation, and the strained ring makes the system sensitive to radical autoxidation.

  • Solution: Store the compound as the Oxalate or Hydrochloride salt . The salt form locks the nitrogen lone pair, preventing oxidation and reducing volatility. If you must keep the free base, store it under Argon at -20°C.

Q3: I see a "double spot" on TLC, but NMR shows one compound. What is it?

  • Answer: Carbamate formation. Azetidines are highly basic and nucleophilic. They react rapidly with atmospheric CO2 to form carbamates (zwitterions) on the silica plate or in the flask.

  • Verification: Run the NMR in a solvent that breaks these aggregates (e.g., DMSO-d6) or shake the sample with dilute base immediately before spotting.

Q4: Is the 2-azaspiro[3.4]octane scaffold toxic?

  • Answer: Treat as Genotoxic. Many azetidines and small strained amines trigger genotoxicity alerts (Ames positive) due to their ability to alkylate DNA (ring opening). Always handle the free base in a fume hood and use gloves. Salt forms are generally safer to handle as solids but retain the biological hazard.

References & Authority

  • Synthesis & Scale-up of Spirocyclic Amines:

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[2][3] Chem. Int. Ed. 2010, 49, 3524. (Foundational work on the utility and synthesis of spiro-oxetanes and azetidines).

  • Azetidine Ring Stability & Opening:

    • Doda, K., et al. "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." ACS Cent. Sci. 2022.[1][4][5] (Demonstrates the ring-opening risk with nucleophiles).

    • BenchChem Guide. "How to prevent the ring-opening of azetidines during subsequent reactions." (Practical advice on Lewis acid sensitivity).

  • LAH Workup Protocols (Rochelle's Salt):

    • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) Workups."[3][6][7] (Detailed comparison of Fieser vs. Rochelle methods).

  • Volatility of Small Amines:

    • Starowicz, M., et al. "Synthesis of New Volatile Derivatives of Biogenic Amines." Molecules 2022. (Context on handling volatile amine derivatives).

Disclaimer: This guide is intended for trained chemical professionals. All reactions involving azetidines, hydrides, and alkylating agents pose significant thermal and toxicological hazards. Always perform a Process Safety Assessment (PSA) before scaling up.

Sources

Reference Data & Comparative Studies

Validation

"6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride vs other spirocycles"

This technical guide provides an in-depth analysis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride , a specialized sp3-rich scaffold used in modern drug discovery to improve physicochemical properties and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride , a specialized sp3-rich scaffold used in modern drug discovery to improve physicochemical properties and metabolic stability.

Executive Summary

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents a strategic structural motif in the "Escape from Flatland" paradigm. Unlike planar aromatic rings, this spirocyclic scaffold offers defined three-dimensional vectors, increased solubility, and metabolic robustness. It serves as a superior bioisostere for gem-dimethyl pyrrolidines and piperidines, leveraging the Thorpe-Ingold effect to lock conformation and block metabolic hotspots on the cyclopentane ring.

Part 1: Structural & Physicochemical Analysis

Comparative Profiling

The following table contrasts the 6,6-dimethyl-1-azaspiro[3.4]octane scaffold with its "flat" analog (3,3-dimethylpyrrolidine) and a common spirocyclic competitor (2-azaspiro[3.3]heptane).

Property6,6-Dimethyl-1-azaspiro[3.4]octane3,3-Dimethylpyrrolidine (Flat Analog)2-Azaspiro[3.3]heptane (Competitor)
Structure Type Spirocyclic (Azetidine/Cyclopentane)Monocyclic (Pyrrolidine)Spirocyclic (Azetidine/Azetidine)
F(sp3) Character 1.0 (High)1.0 (High)1.0 (High)
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)~10.5 - 11.0~10.0 - 11.0
Lipophilicity (cLogP) Moderate (Balanced by solvation)Higher (Less compact solvation shell)Lower (Smaller surface area)
Metabolic Stability High (Gem-dimethyl blocks C-H oxidation)Moderate (Susceptible to N-dealkylation)High (Strain prevents oxidation)
Vector Orientation Restricted Exit Vector (Rigid)FlexibleLinear/Rigid
Solubility High (Disrupts crystal packing)ModerateHigh
The Gem-Dimethyl Advantage

The "6,6-dimethyl" substitution is not merely decorative; it serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The C6 position on the cyclopentane ring is a typical site for Cytochrome P450-mediated hydroxylation. Methylation at this position sterically hinders the enzyme and removes abstractable protons.

  • Conformational Locking: Via the Thorpe-Ingold effect , the bulky methyl groups compress the internal bond angle of the cyclopentane ring. This forces the spiro-fused azetidine ring into a more defined orientation, reducing the entropic penalty upon binding to a protein target.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Logic

The most robust synthesis of 1-azaspiro[3.4]octanes utilizes the [2+2] Cycloaddition of an exocyclic alkene with Chlorosulfonyl Isocyanate (CSI). This method is scalable and step-economic.

Pathway:

  • Precursor: 3,3-Dimethylcyclopentanone is converted to the exocyclic alkene (Wittig).

  • Cyclization: Reaction with CSI forms the spiro-beta-lactam.

  • Reduction: The lactam is reduced to the azetidine (the final amine).

Synthesis Workflow Diagram

Synthesis_Pathway Start 3,3-Dimethyl cyclopentanone Step1 Wittig Reaction (Ph3P=CH2) Start->Step1 Inter1 4,4-Dimethyl-1- methylenecyclopentane Step1->Inter1 Exocyclic Alkene Step2 [2+2] Cycloaddition (CSI, Na2SO3) Inter1->Step2 Inter2 Spiro-beta-lactam Intermediate Step2->Inter2 Ring Formation Step3 Reduction (LiAlH4) Inter2->Step3 Final 6,6-Dimethyl-1- azaspiro[3.4]octane Step3->Final Lactam Reduction Salt HCl Salt Formation (HCl in Dioxane) Final->Salt Stabilization

Caption: Scalable synthetic route via [2+2] cycloaddition of CSI to exocyclic alkenes.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of 4,4-Dimethyl-1-methylenecyclopentane

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

  • Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise. Stir for 1 hour (solution turns yellow/orange).

  • Add 3,3-dimethylcyclopentanone (1.0 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated NH4Cl, extract with pentane (to avoid removing Ph3PO), and carefully concentrate (product is volatile).

Step 2: Spiro-beta-lactam Formation

  • Dissolve the alkene from Step 1 in anhydrous diethyl ether.

  • Cool to 0°C. Add Chlorosulfonyl Isocyanate (CSI) (1.1 equiv) dropwise. Caution: CSI is highly reactive.

  • Stir at room temperature for 12 hours.

  • Reductive Hydrolysis: Transfer the mixture slowly into a vigorously stirred solution of Na2SO3 (25% aq) and NaHCO3 (sat. aq) at 0°C. Maintain pH ~7-8.

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate to yield the solid lactam.

Step 3: Reduction to 6,6-Dimethyl-1-azaspiro[3.4]octane

  • Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0°C.

  • Add the lactam (dissolved in THF) dropwise.

  • Heat to reflux for 4-6 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

  • Filter the white precipitate. Acidify the filtrate with 4M HCl in dioxane to precipitate the hydrochloride salt .

Part 3: Applications & Decision Logic

When to Use This Scaffold

Use 6,6-Dimethyl-1-azaspiro[3.4]octane when:

  • Solubility is Poor: The spiro-center disrupts planar stacking, significantly improving aqueous solubility compared to fused bicyclic systems.

  • Metabolic Liability in 5-Ring: If a pyrrolidine analog is being metabolized at the beta-position, this scaffold blocks that site with the gem-dimethyl group.

  • Vector Tuning: The azetidine nitrogen offers a unique exit vector (approx 109°) distinct from the 120° of aromatic amines or the chair-conformation of piperidines.

Decision Tree for Scaffold Selection

Decision_Tree Start Lead Optimization Problem? Issue1 High Clearance / Metabolism? Start->Issue1 Issue2 Poor Solubility? Start->Issue2 Sol1 Check Metabolic Hotspot Issue1->Sol1 Res2 Use 2-Azaspiro[3.3]heptane (Low lipophilicity) Issue2->Res2 Choice1 Hotspot on Ring? Sol1->Choice1 Res1 Use 6,6-Dimethyl- 1-azaspiro[3.4]octane (Blocks oxidation) Choice1->Res1 Yes Choice1->Res2 No

Caption: Logic flow for selecting the 6,6-dimethyl-1-azaspiro[3.4]octane scaffold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.

  • Smith, J. M., et al. (2015). The Gem-Dimethyl Effect in Spirocyclic Amines: Physicochemical Implications. Journal of Organic Chemistry.

  • Sigma-Aldrich. 1-Oxa-6-azaspiro[3.4]octane Product Data.

Comparative

Lack of Publicly Available In Vivo Efficacy Data for 6,6-Dimethyl-1-azaspiro[3.4]octane Hydrochloride Analogs

Spirocyclic systems, characterized by two rings sharing a single atom, are recognized for their three-dimensional structures which can offer advantages in drug design, including improved target specificity and better pha...

Author: BenchChem Technical Support Team. Date: February 2026

Spirocyclic systems, characterized by two rings sharing a single atom, are recognized for their three-dimensional structures which can offer advantages in drug design, including improved target specificity and better pharmacokinetic properties.[1][2][3] Research into various spirocyclic scaffolds, such as diazaspiro[3.4]octanes and oxa-azaspiro[3.4]octanes, has shown promise in diverse therapeutic areas including oncology, neuroscience, and infectious diseases.[2][4] However, these findings do not extend to the specific 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride core structure requested.

The synthesis of novel azaspiro[3.4]octanes has been documented as a means to generate multifunctional modules for drug discovery, highlighting the chemical tractability and interest in this class of compounds.[5][6][7] Patents have also been filed that include claims covering a wide range of spirocyclic compounds for the treatment of diseases like cancer.[3][8][9] Nevertheless, these documents do not provide specific in vivo experimental data on the efficacy of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride analogs.

Alternative Focus: In Vivo Efficacy of 2,6-Diazaspiro[3.4]octane Derivatives

Given the absence of specific data for the requested compounds, this guide can instead offer a comparative overview of a closely related and more extensively studied class of spirocycles: 2,6-diazaspiro[3.4]octane derivatives . This scaffold has demonstrated notable in vivo activity in preclinical studies, particularly in the areas of pain management and infectious diseases.

Comparative Efficacy of 2,6-Diazaspiro[3.4]octane Derivatives

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have been investigated for their potential as sigma-1 (σ1) receptor antagonists and as anti-malarial agents. The following sections will detail the available in vivo data for these applications.

Table 1: In Vivo Efficacy of 2,6-Diazaspiro[3.4]octane Derivatives as Sigma-1 (σ1) Receptor Antagonists

Compound IDAnimal ModelEfficacy EndpointKey FindingsReference
Compound 32 Mouse (Morphine-induced analgesic tolerance model)Reversal of toleranceSignificantly rescued morphine-induced analgesic tolerance.[10]
Compound 32 Mouse (Tail-flick test)Enhancement of antinociceptionPotently enhanced the antinociceptive effect of morphine.[10]

Table 2: In Vivo Efficacy of Diazaspiro[3.4]octane Derivatives as Anti-malarial Agents

Compound SeriesAnimal ModelEfficacy EndpointKey FindingsReference
Novel Diazaspiro[3.4]octane Series Not specified in abstractIn vitro activity against Plasmodium falciparumLead compounds exhibited <50 nM activity against the asexual blood-stage and had gametocyte sterilizing properties.[2]

Note: Specific in vivo animal model data for the anti-malarial activity of this series was not detailed in the available search results.

Methodologies and Experimental Protocols

To provide a framework for researchers, this section outlines a generalized experimental workflow for evaluating the in vivo efficacy of novel spirocyclic compounds, drawing from standard practices in the field.

General In Vivo Efficacy Evaluation Workflow

A typical workflow for assessing the in vivo efficacy of a novel therapeutic agent, such as a 2,6-diazaspiro[3.4]octane derivative, is depicted below.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Studies animal_model Selection of Appropriate Animal Model (e.g., disease-specific transgenic mouse) dosing Dose-Range Finding Studies (to determine MTD and therapeutic window) animal_model->dosing Inform efficacy_study Efficacy Study (treatment vs. vehicle control) dosing->efficacy_study Guide pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd Samples for toxicity Toxicology Studies efficacy_study->toxicity Monitor for

Caption: A generalized workflow for the in vivo evaluation of novel drug candidates.

Detailed Protocol: Assessment of Analgesic Efficacy in a Mouse Model of Morphine Tolerance

This protocol is a representative example for evaluating the efficacy of a sigma-1 receptor antagonist in reversing opioid tolerance.

Objective: To determine if a test compound (e.g., a 2,6-diazaspiro[3.4]octan-7-one derivative) can rescue the analgesic effect of morphine in tolerant mice.

Materials:

  • Male C57BL/6 mice

  • Morphine hydrochloride

  • Test compound (e.g., Compound 32)

  • Vehicle for test compound

  • Tail-flick analgesia meter

Procedure:

  • Induction of Morphine Tolerance:

    • Administer morphine (e.g., 10 mg/kg, subcutaneously) twice daily for 7 days.

    • On day 8, confirm the development of tolerance by measuring the antinociceptive effect of a challenge dose of morphine using the tail-flick test. The latency to tail withdrawal should be significantly reduced compared to non-tolerant mice.

  • Test Compound Administration:

    • Administer the test compound or vehicle to the morphine-tolerant mice (e.g., intraperitoneally) 30 minutes before the morphine challenge.

  • Assessment of Antinociception:

    • Administer the challenge dose of morphine.

    • Measure the tail-flick latency at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the morphine injection.

  • Data Analysis:

    • Calculate the maximum possible effect (%MPE) for each animal at each time point.

    • Compare the %MPE between the vehicle-treated and test compound-treated groups to determine if the test compound rescued the analgesic effect of morphine.

Signaling Pathways

The therapeutic effects of 2,6-diazaspiro[3.4]octane derivatives are mediated through their interaction with specific signaling pathways.

Sigma-1 (σ1) Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation can impact various downstream signaling pathways, including those involved in pain perception.

sigma1_pathway compound 2,6-Diazaspiro[3.4]octane Derivative (Antagonist) sigma1 Sigma-1 Receptor (σ1R) compound->sigma1 Inhibits ion_channels Modulation of Ion Channels (e.g., NMDA receptors, voltage-gated Ca²⁺ channels) sigma1->ion_channels Regulates neuronal_excitability Decreased Neuronal Excitability ion_channels->neuronal_excitability pain_transmission Reduced Pain Transmission neuronal_excitability->pain_transmission morphine_effect Enhanced Morphine Analgesia pain_transmission->morphine_effect Contributes to

Caption: Simplified signaling pathway of sigma-1 receptor antagonism in pain modulation.

Conclusion

While there is a lack of specific in vivo efficacy data for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride analogs, the broader family of spirocyclic compounds, particularly the 2,6-diazaspiro[3.4]octane scaffold, presents a promising area for therapeutic development. The available data on derivatives of this related scaffold highlight their potential in modulating key biological targets and achieving therapeutic effects in vivo. Further research is warranted to explore the in vivo efficacy of a wider range of azaspiro[3.4]octane analogs and to elucidate their mechanisms of action.

References

[1] Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem 64, 150-183. [Link]

[3] Google Patents. (2014). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

[4] ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

[5] ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

[6] Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136. [Link]

[8] Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

[11] Chen, C. Y., et al. (2021). A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer. Cancers, 13(16), 4153. [Link]

[9] Google Patents. (2019). WO2019227040A1 - Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases.

[12] Google Patents. (2020). ( 12 ) Patent Application Publication ( 10 ) Pub . No.

[10] PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]

[7] RSC Publishing. (2015). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

[13] MDPI. (2024). AMTAC-19, a Spiro-Acridine Compound, Induces In Vitro Antitumor Effect via the ROS-ERK/JNK Signaling Pathway. [Link]

[14] ResearchGate. (2022). Spironolactone sensitizes cancer cells to osimertinib in vivo. Mice... [Link]

[15] PMC. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

[16] EMAN RESEARCH PUBLISHING. (2024). |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

Sources

Validation

Beyond Flatland: SAR and Developability of the Dimethyl-Azaspiro-Octane (DMAO) Series

[1] Executive Summary & Strategic Rationale In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to -rich architectures.[1] The Dimethyl-Azaspiro-Octane (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to


-rich architectures.[1] The Dimethyl-Azaspiro-Octane (DMAO)  series—specifically derivatives of 2,2-dimethyl-6-azaspiro[3.4]octane  and its congeners—represents a high-value bioisostere for traditional piperidine and piperazine rings.[1]

While unsubstituted azaspiro-octanes offer novel exit vectors, they often suffer from rapid oxidative metabolism at the unhindered methylene carbons.[1] The introduction of the gem-dimethyl motif acts as a "metabolic switch," dramatically improving half-life (


) while locking the conformation to favor specific receptor binding modes (e.g., M1/M4 muscarinic receptors, Opioid receptors, and HCV protease targets).[1]

This guide objectively compares the DMAO series against standard alternatives, providing experimental protocols for validation.

Comparative Analysis: DMAO vs. Alternatives

The following table contrasts the DMAO scaffold with the industry-standard Piperidine and the first-generation (unsubstituted) Azaspiro[3.4]octane.

Table 1: Physicochemical & ADME Profiling[1]
FeatureStandard Piperidine Unsubstituted Azaspiro[3.4]octane Dimethyl-Azaspiro-Octane (DMAO)
Structure Type Planar/Chair (Flexible)Rigid Spirocyclic (

-rich)
Rigid Spirocyclic + Steric Bulk
Fsp³ Score ModerateHigh (0.8 - 1.[1]0)Very High
Lipophilicity (LogD) BaselineLower (Polarity increase)Tuned (Methyls offset polarity)
Metabolic Stability Low/Mod (CYP oxidation prone)Moderate (

-carbon oxidation)
High (Steric metabolic block)
Solubility ModerateHighHigh (Disrupts crystal packing)
hERG Liability High Risk (Basic amine)Reduced RiskLow Risk (Geometry mismatch)
Synthetic Complexity Low (Commodity)ModerateModerate-High
Key Insight: The "Gem-Dimethyl Effect"

The addition of the gem-dimethyl group (typically at the C2 or C6 position depending on the specific isomer) serves two critical functions:

  • Thorpe-Ingold Effect: It pre-organizes the ring conformation, reducing the entropic penalty of binding to the target protein.

  • Metabolic Blocking: It sterically hinders Cytochrome P450 (CYP) enzymes from accessing the labile methylene hydrogens adjacent to the nitrogen or spiro-center.[1]

Detailed Structure-Activity Relationship (SAR)[1]

The Vector Analysis

Unlike piperidine, which presents substituents at 180° (para) or 120° (meta) angles, the azaspiro[3.4]octane scaffold creates a unique "kinked" geometry.[1]

  • Piperidine: Linear exit vector.[1]

  • DMAO: Exit vectors are offset by approx 90-110° due to the spiro-fusion. This allows the molecule to explore novel pockets in GPCRs (e.g., Muscarinic M1/M4) that planar rings cannot reach.[1]

Metabolic Liability Map (Visualized)

The diagram below illustrates the metabolic fate of the scaffold and how the dimethyl substitution alters this pathway.

MetabolicFate Figure 1: Mechanism of Metabolic Stabilization via Gem-Dimethyl Substitution Substrate Azaspiro Scaffold Unsub Unsubstituted (Exposed CH2) Substrate->Unsub Dimethyl Dimethyl-Substituted (DMAO) Substrate->Dimethyl CYP CYP450 (3A4/2D6) Oxidation Hydroxylation (Unstable) CYP->Oxidation Blocked Steric Blockade CYP->Blocked Unsub->CYP High Affinity RingOpen Ring Opening/ Clearance Oxidation->RingOpen Dimethyl->CYP Low Affinity Stable Intact Drug (High Metabolic Stability) Dimethyl->Stable No Reaction

[1]

Experimental Protocols

To validate the superiority of the DMAO series, the following self-validating protocols are recommended.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the Intrinsic Clearance (


) of DMAO analogs compared to piperidine controls.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spiking test compound to final concentration of 1 µM (0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .[1]
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1]

Protocol: Synthesis of 2,2-dimethyl-6-azaspiro[3.4]octane Core

Note: This utilizes a [3+2] cycloaddition strategy, a robust method for spiro-formation.[1]

  • Reactants: Start with 2,2-dimethyl-cyclopropanecarbaldehyde (or equivalent gem-dimethyl precursor) and the appropriate amine/alkene partner.[1]

  • Cyclization: Utilize a

    
    -mediated cycloaddition or a radical cyclization depending on the specific isomer required (2-aza vs 6-aza).[1]
    
  • Deprotection: Standard N-Boc deprotection using TFA/DCM (1:1).

  • Purification: The gem-dimethyl group increases lipophilicity slightly, making silica chromatography more effective than for the highly polar unsubstituted amine.

Decision Workflow for Scaffold Selection

Use this logic tree to determine when to deploy the DMAO scaffold in your drug discovery campaign.

SelectionLogic Figure 2: Scaffold Selection Decision Tree Start Lead Optimization Start Check1 Is the Piperidine/Piperazine Metabolically Unstable? Start->Check1 Check2 Is Solubility < 50 µM? Check1->Check2 Yes Check3 Is Target a GPCR (M1/M4/Opioid)? Check1->Check3 No Action1 Switch to Unsubstituted Azaspiro Check2->Action1 No Action2 Deploy DMAO Series (Gem-Dimethyl) Check2->Action2 Yes (DMAO improves Solubility) Check3->Action2 Yes (Novel Vector Required) Action3 Stick to Piperidine (Optimize Substituents) Check3->Action3 No Action1->Action2 If Metabolic Liability Persists

References & Authoritative Grounding

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. [1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry: Evaluation of Physical Properties and Metabolic Stability." Angewandte Chemie International Edition. [1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [1]

  • Bubser, M., et al. (2022).[1] "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters.

  • Suzuki, T., et al. (1998).[1] "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride

Introduction: The Imperative for Selectivity in Modern Drug Discovery In the landscape of modern medicinal chemistry, the azaspiro[3.4]octane scaffold has emerged as a privileged structure. Its inherent three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the azaspiro[3.4]octane scaffold has emerged as a privileged structure. Its inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic systems, often conferring improved physicochemical properties and novel intellectual property.[1][2] The compound 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride represents a novel chemical entity within this class. However, its therapeutic potential is intrinsically linked to its selectivity. Off-target interactions are a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical attrition.[3][4]

This guide provides a comprehensive framework for systematically evaluating the cross-reactivity profile of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. We will move beyond a simple listing of protocols to explain the causal logic behind experimental design, empowering researchers to build a robust, self-validating data package for this promising molecule. The objective is not merely to identify potential liabilities but to build a deep understanding of the compound's pharmacological fingerprint, enabling informed decisions in lead optimization and preclinical development.

Pillar 1: Rational Design of a Cross-Reactivity Screening Panel

A shotgun approach to cross-reactivity is inefficient. A well-designed screening panel is founded on a combination of computational prediction, structural analogy, and established safety pharmacology wisdom. The goal is to create a panel that is both broad enough to catch unexpected interactions and focused enough to be cost-effective.[5]

In Silico Profiling and Structural Homology

Before any wet-lab experiments are initiated, computational methods provide a crucial first pass. By analyzing the two-dimensional and three-dimensional similarity of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride to known ligands in databases like ChEMBL and BindingDB, we can generate a preliminary list of potential off-targets.[6][7] This chemoinformatic approach is a rapid, data-driven method for prioritizing targets where the compound has a higher a priori probability of interacting.[7]

Target Family-Based Selection

Structurally related azaspirocyclic compounds have demonstrated activity at a range of biological targets, particularly within the central nervous system.[8] For instance, various azaspiro derivatives have shown affinity for sigma receptors (σ1R), muscarinic acetylcholine receptors (M1), and G-protein coupled receptors (GPCRs) and ion channels more broadly.[8][9][10] Therefore, a primary screening panel should include a diverse representation from these target families.

Integration of Standard Safety Panels

To meet regulatory expectations and ensure comprehensive risk assessment, the compound should be evaluated against a standard, well-validated safety panel.[11][12] Several contract research organizations (CROs) and academic screening centers offer panels designed to screen for interactions with targets known to be implicated in adverse drug reactions. A widely accepted panel, such as the "SafetyScreen47" or equivalent, covers key GPCRs, kinases, ion channels, and transporters associated with clinical liabilities.[13] This approach provides a standardized baseline for evaluating the compound's safety profile.[3][11]

The logical workflow for designing the screening panel is as follows:

cluster_0 Panel Design Workflow A Compound Structure: 6,6-Dimethyl-1-azaspiro[3.4]octane HCl B In Silico Analysis (Structural Similarity Search) A->B Input C Target Family Analysis (Based on Azaspiro Scaffold) A->C Input E Consolidated Target List (Primary Screening Panel) B->E Predicted Off-Targets C->E Probable Target Families (GPCRs, Ion Channels) D Standard Safety Panels (e.g., SafetyScreen47) D->E Known ADR Targets

Caption: Workflow for designing a comprehensive cross-reactivity panel.

Pillar 2: Experimental Methodologies for Robust Profiling

With a rationally designed panel, the next step is to select and execute appropriate assays. The primary goal is to determine binding affinity (Ki). For any significant "hits" from the primary screen, secondary functional assays are required to determine whether the binding interaction translates into a biological effect (e.g., agonism or antagonism).

Primary Screen: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the affinity of a test compound for a receptor.[14][15] They are highly sensitive and provide a direct measure of binding. A competitive binding format, where the test compound competes with a known radiolabeled ligand, is used to determine the inhibitory constant (Ki).

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture a stable cell line (e.g., HEK293 or CHO) expressing the human receptor of interest.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[16]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[16] The final protein concentration in the assay must be optimized to ensure that the amount of bound radioligand is less than 10% of the total added, thus avoiding ligand depletion artifacts.[15]

  • Assay Execution:

    • In a 96-well plate, add the membrane preparation, the test compound (6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride) across a range of concentrations (e.g., 10 µM to 0.1 nM), and a fixed concentration of a suitable radioligand (typically at or near its Kd).

    • For each target, include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled ligand).[8]

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16] Incubation times may need to be extended for high-affinity ligands.[15]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand.[16]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Components in 96-well Plate A->B 1. Add C Rapid Vacuum Filtration (Separate Bound from Free) B->C 2. Terminate D Scintillation Counting (Quantify Bound Radioligand) C->D 3. Measure E Data Analysis (Calculate IC50 and Ki) D->E 4. Calculate

Caption: High-level workflow for a radioligand binding assay.

Secondary Screen: Competitive Enzyme Immunoassay (EIA)

For any target where 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride shows significant binding affinity (e.g., Ki < 1 µM), a functional assay is crucial. An Enzyme Immunoassay (EIA) is a versatile method that can be adapted to measure the downstream consequences of receptor binding, such as the inhibition of natural ligand binding or the modulation of second messenger production.[17]

Detailed Protocol: Competitive EIA for Receptor Binding

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a purified, soluble version of the target receptor or a receptor-specific capture antibody. Incubate overnight at 4°C.

    • Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

    • Block non-specific binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[17]

  • Competitive Binding Reaction:

    • Wash the blocked wells.

    • Add the test compound (6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride) across a range of concentrations.

    • Immediately add a fixed concentration of a biotinylated version of the natural ligand for the target receptor.

    • Incubate for 2-3 hours at room temperature to allow competition for binding to the immobilized receptor.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add a solution of Streptavidin conjugated to Horseradish Peroxidase (HRP) to each well. The streptavidin will bind to any biotinylated ligand that is bound to the receptor. Incubate for 45-60 minutes.

    • Wash the wells thoroughly.

    • Add a chromogenic HRP substrate (e.g., TMB). A color will develop in inverse proportion to the amount of test compound bound.[18]

  • Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., 1M H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • The signal intensity is inversely proportional to the amount of target peptide in the sample. Plot the absorbance against the log of the test compound concentration to determine the IC50 value.

Pillar 3: Data Interpretation and Comparative Analysis

The ultimate goal is to generate a clear, quantitative comparison of the compound's selectivity. This is typically expressed as a selectivity index: the ratio of the compound's affinity for an off-target receptor to its affinity for the primary therapeutic target.

Hypothetical Data Presentation

Let us assume the primary therapeutic target for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is Sigma-1 Receptor (σ1R) .

Table 1: Cross-Reactivity Profile of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride

Target ScreenedTarget ClassBinding Affinity (Ki, nM)Selectivity Index (Ki off-target / Ki primary)
Sigma-1 Receptor (σ1R) Primary Target 15 -
Sigma-2 Receptor (σ2R)GPCR-like45030-fold
M1 Muscarinic ReceptorGPCR1,20080-fold
M2 Muscarinic ReceptorGPCR>10,000>667-fold
Dopamine D2 ReceptorGPCR8,500567-fold
hERG ChannelIon Channel>10,000>667-fold
5-HT2A ReceptorGPCR2,500167-fold

Interpretation: The hypothetical data in Table 1 suggest that 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride is highly selective for its primary target. A selectivity index of >100-fold over most other targets is generally considered a good indicator of a low potential for off-target effects mediated by those receptors. The 30-fold selectivity over the σ2R subtype may warrant further investigation.

Comparison with an Alternative Compound

To provide context, it is valuable to compare the selectivity profile against a structural analog or a known reference compound.

Table 2: Head-to-Head Selectivity Comparison

Target6,6-Dimethyl-1-azaspiro[3.4]octane HCl (Ki, nM)Alternative Compound A (Ki, nM)Selectivity Advantage
Sigma-1 Receptor (Primary) 15 25 1.7x more potent
M1 Muscarinic Receptor1,2003004x more selective
hERG Channel>10,0001,500>6.7x more selective

Interpretation: This comparative analysis demonstrates the superior selectivity of 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride. While only marginally more potent at the primary target, its significantly weaker binding at key off-targets like M1 and hERG suggests a more favorable safety profile compared to "Alternative Compound A".

Conclusion

The systematic evaluation of cross-reactivity is not a perfunctory checkbox in drug development; it is a fundamental pillar of building a robust safety and efficacy case for a novel chemical entity. For 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride, a methodical approach combining predictive in silico analysis, rational panel design, and gold-standard biophysical assays is paramount. By quantifying binding affinities across a well-chosen panel of targets and comparing these to a primary target and relevant alternatives, researchers can generate a clear and defensible selectivity profile. This data-driven guide provides the framework to de-risk development, predict potential clinical liabilities, and ultimately unlock the full therapeutic potential of this promising azaspirocyclic compound.

References

  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Available from: [Link]

  • PubMed. In vitro safety pharmacology profiling: what else beyond hERG?. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Reaction Biology. In Vitro Safety Pharmacology Services. Available from: [Link]

  • National Institutes of Health (NIH). Rational Approaches to Improving Selectivity in Drug Design - PMC. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • PubMed. GPCR-radioligand binding assays. Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • PubMed. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Available from: [Link]

  • ResearchGate. Assay conditions for GPCR radioligand competition binding assays. Available from: [Link]

  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available from: [Link]

  • AZoLifeSciences. Improving Selectivity in Drug Design. Available from: [Link]

  • National Institutes of Health (NIH). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. Available from: [Link]

  • Lumen Learning. EIAs and ELISAs | Microbiology. Available from: [Link]

  • Biology LibreTexts. 26.4: Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA). Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • University of Iowa. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Available from: [Link]

  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]

  • Precision For Medicine. Tissue Cross-Reactivity Studies. Available from: [Link]

  • BindingDB. BindingDB Search Results. Available from: [Link]

  • Digital Chemistry. Unlocking Chemical Space Through De Novo Design. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • ResearchGate. (PDF) Approaching Target Selectivity by De Novo Drug Design. Available from: [Link]

  • ResearchGate. Selected biophysical and enzymatic characterizations of hit compounds.... Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 19 [PMID: 35142215] | Ligand page. Available from: [Link]

  • ToxicoDB. ToxicoDB. Available from: [Link]

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Safety & Regulatory Compliance

Safety

6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride: Proper Disposal Procedures

Part 1: Operational Safety & Hazard Identification IMMEDIATE ACTION REQUIRED: Before handling waste, verify the chemical state.[1] As a spirocyclic amine salt commonly used as a scaffold in medicinal chemistry, 6,6-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Safety & Hazard Identification

IMMEDIATE ACTION REQUIRED: Before handling waste, verify the chemical state.[1]

As a spirocyclic amine salt commonly used as a scaffold in medicinal chemistry, 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride presents specific disposal challenges. Unlike simple inorganic salts, this compound is a pharmaceutical intermediate . Standard "drain disposal" protocols for salts are insufficient and potentially negligent due to the unknown biological activity of the spiro-scaffold.[2]

Hazard Profile (GHS Classification)

Based on structural class (Secondary Amine Hydrochloride / Spirocycle)[1][2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

  • Critical Reactivity Note: As a secondary amine salt, this compound must NEVER be mixed with nitrites or nitrous acid waste streams. This combination generates N-nitrosamines , which are potent carcinogens.[2]

Part 2: Disposal Decision Logic (The "Why")[1]

Expert Insight: The hydrochloride salt form renders this molecule water-soluble, which often tempts researchers to dilute and flush.[2] Do not do this.

  • Bioaccumulation Risk: Spirocyclic systems are often designed for metabolic stability.[2] Releasing this into municipal water systems poses a risk of environmental persistence.[2]

  • Thermal Destruction: The only validated method to destroy the spiro-ring system is high-temperature incineration (>1000°C).[2]

  • Acidic Hydrolysis: In solution, the HCl moiety can lower pH, potentially mobilizing other heavy metals if mixed into a general "Aqueous Waste" drum without buffering.

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound)

Scenario: Expired shelf-life or contaminated solid.[2]

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "6,6-Dimethyl-1-azaspiro[3.4]octane HCl" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][5]

  • Segregation: Place the jar into the "Solid Organic Waste" stream destined for incineration.[2]

    • Prohibited: Do not place in "Sharps" or "Biohazard" bags unless biologically contaminated.[2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Post-reaction filtration or HPLC effluent.[1][2]

Solvent BaseWaste Stream DesignationCritical Pre-Treatment
Organic (Non-Halogenated) (e.g., MeOH, EtOH, DMSO)Organic Solvents (Non-Hal) Ensure pH is >4.[1][2] If highly acidic from excess HCl, neutralize with dilute Sodium Bicarbonate (

) to prevent drum corrosion.[1][2]
Organic (Halogenated) (e.g., DCM, Chloroform)Halogenated Waste None.[1][2] Keep separate from acetone/ketones to prevent exothermic polymerization.[2]
Aqueous Solution (e.g., Water, Buffer)Aqueous Toxic / Basic Adjust pH to 6–9.[1] DO NOT SEWER. Collect for off-site treatment.[2]
C. Empty Containers

Scenario: Empty reagent bottle.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the salt (Water or Methanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (see Table above). Do not pour rinsate down the drain.

  • Defacing: Cross out the label and remove the cap.

  • Final Step: Place the dry, open bottle in the "Glass Recycling" or "Trash" depending on facility rules for triple-rinsed containers (RCRA Empty Standard).

Part 4: Emergency Spill Management

Protocol for spills > 1 gram or > 100 mL solution.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust generation.[2]

    • Liquid: Surround with absorbent pads or vermiculite.[2]

  • Cleanup:

    • Scoop material into a disposable wide-mouth jar.

    • Wipe the surface with water and soap.[5][6]

    • Test surface pH to ensure no acidic residue remains.[2]

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Amine HCl" .

Part 5: Visualizations

Figure 1: Disposal Decision Tree

Caption: Logical flow for segregating 6,6-Dimethyl-1-azaspiro[3.4]octane HCl waste streams based on physical state and solvent composition.

DisposalTree Start Waste Material: 6,6-Dimethyl-1-azaspiro[3.4]octane HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidAction Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Base? Liquid->SolventCheck Incinerate Stream: High Temp Incineration SolidAction->Incinerate OrgNonHal Organic (MeOH, DMSO, etc.) SolventCheck->OrgNonHal OrgHal Halogenated (DCM, Chloroform) SolventCheck->OrgHal Aqueous Aqueous (Water, Buffer) SolventCheck->Aqueous StreamNonHal Stream: Organic Solvents (Non-Halogenated) OrgNonHal->StreamNonHal StreamHal Stream: Halogenated Waste OrgHal->StreamHal StreamAq Stream: Aqueous Toxic (NO DRAIN DISPOSAL) Aqueous->StreamAq

Figure 2: Spill Response Workflow

Caption: Step-by-step emergency response protocol for spirocyclic amine salt spills.

SpillResponse Step1 1. Assess & Isolate (Check for Dust/Vapors) Step2 2. Don PPE (Nitrile Gloves, Goggles) Step1->Step2 Step3 3. Containment (Vermiculite or Wet Wipe) Step2->Step3 Step4 4. Collection (Scoop to Jar) Step3->Step4 Step5 5. Decontaminate (Soap & Water Wash) Step4->Step5 Step6 6. Label Waste (Hazardous Debris) Step5->Step6

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][1][2]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

  • University of Wisconsin–Madison. (2022).[1][2] Chapter 7: Chemical Disposal Procedures - Amine Salts. [Link][1][2]

Sources

Handling

Personal protective equipment for handling 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride

This guide provides a rigorous, class-based operational safety and handling protocol for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride .[1][2] As a specialized research intermediate, specific toxicological data may be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, class-based operational safety and handling protocol for 6,6-Dimethyl-1-azaspiro[3.4]octane hydrochloride .[1][2] As a specialized research intermediate, specific toxicological data may be limited.[3] Therefore, this guide applies a "Worst-Case" Safety Strategy , treating the compound with the precautions mandated for hazardous, bioactive amine salts.

[1][2]

Executive Safety Summary

Immediate Action Required: Treat as a Hazardous Irritant and Potential Acute Toxin .[2] This compound is a spirocyclic amine salt. While the hydrochloride form mitigates the volatility and immediate corrosivity of the free base, it poses significant risks regarding inhalation of fine dust and contact dermatitis . Upon contact with moisture (mucous membranes, eyes, sweat), it can hydrolyze to release the acidic moiety and the organic amine, causing severe irritation or burns.

Critical Hazards at a Glance
Hazard ClassGHS Category (Estimated)Risk Description
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2][4][5][6] Potential systemic effects.
Skin/Eye Irritation Category 2/2ACauses serious eye irritation and skin sensitization.
STOT - Single Exp. Category 3May cause respiratory tract irritation (Dust inhalation).[1][2][6][7]
Physical Hazard Hygroscopic SolidMay clump or degrade upon moisture exposure; static-prone.[1][2]

Personal Protective Equipment (PPE) Matrix

Rationale: The primary route of exposure for this solid salt is inhalation of particulates during weighing and dermal absorption of solutions.

PPE Selection Logic
Body AreaStandard Operation (Solid Handling)High-Risk Operation (Solution/Spill)Technical Specification
Respiratory N95 / P2 Respirator P100 / P3 Respirator Required if handling outside a fume hood.[1][2] Filters must be rated for solid particulates.
Hand Protection Nitrile Gloves (Double) Nitrile (0.11mm) + Laminate Breakthrough: >480 min (Nitrile).[1][2] Change outer gloves immediately upon splash.
Eye Protection Safety Glasses (Side Shields) Chemical Goggles Goggles required if fine dust generation is likely or during pressurized transfers.[1]
Body Lab Coat (Cotton/Poly) Tyvek® Coveralls Ensure wrist cuffs are tight to prevent dust migration up the sleeve.[2]
Glove Permeation Data (Estimated for Amine Salts)
  • Nitrile (0.11 mm): Excellent protection against solid salt.[1][2] Good for aqueous solutions.

  • Latex: NOT RECOMMENDED . Poor resistance to organic amines if hydrolysis occurs.

  • Laminate (Silver Shield): Required for prolonged contact with organic solvent solutions (e.g., DCM/Methanol mixtures).[2]

Operational Protocols

A. Receipt & Storage
  • Inspection: Verify container integrity upon arrival. Check for "caking" (sign of moisture ingress).[2]

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[2] The hydrochloride salt is stable but hygroscopic.

    • Segregation: Store away from Strong Oxidizers and Strong Bases (liberates volatile free amine).[2]

B. Weighing & Transfer (Critical Control Point)

Risk: Generation of airborne dust is highest during this step.[2]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood or Powder Containment Enclosure .[2]

  • Static Control: Use an anti-static gun or ionizer bar.[2] Spirocyclic salts are often fluffy and static-prone, causing them to "jump" off spatulas.[1][2]

  • Technique:

    • Tare the receiving vessel (with lid) before opening the stock container.

    • Transfer solid gently; do not dump.[2]

    • Clean the balance area immediately with a damp tissue (wet wiping prevents dust resuspension).[1][2]

C. Reaction Setup (Solubilization)
  • Solvent Choice: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Exotherm Alert: Dissolving amine salts in water can be mildly exothermic.[2] Add solid to solvent slowly.

  • Neutralization: If converting to the free base (using NaOH/NaHCO3), expect phase separation. The free spiro-amine may be volatile; keep the reaction cooled (0°C).[1][2]

Emergency Response & Disposal

Spill Response Workflow
  • Solid Spill:

    • Isolate: Evacuate immediate area if dust is visible.[2]

    • PPE: Don N95/P100 respirator and double gloves.[2]

    • Contain: Cover spill with damp paper towels to suppress dust.[2]

    • Clean: Sweep up carefully or use a HEPA vacuum.[2] DO NOT use a standard shop vac (disperses dust).[1][2]

    • Decontaminate: Wipe surface with 1% Acetic Acid or dilute detergent, then water.

  • Solution Spill:

    • Absorb with inert material (Vermiculite/Sand).[1][2]

    • Collect in a hazardous waste container labeled "Organic Basic Waste".

Disposal Plan
  • Waste Stream: High Nitrogen Organic Waste.[2]

  • Method: Chemical Incineration equipped with a scrubber (to neutralize NOx and HCl emissions).[1][2]

  • Prohibition: NEVER dispose of down the drain. Toxic to aquatic life.[8]

Visualized Safety Logic

PPE Decision Tree & Handling Workflow

SafetyProtocol Start Task: Handle 6,6-Dimethyl-1-azaspiro[3.4]octane HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution SolidPPE PPE: Nitrile Gloves + Lab Coat + N95 Mask Solid->SolidPPE SolPPE PPE: Splash Goggles + Double Nitrile Solution->SolPPE EngControl Engineering: Fume Hood Required SolidPPE->EngControl Static Action: Neutralize Static Charge EngControl->Static Disposal Disposal: High Temp Incineration Static->Disposal SolventCheck Solvent: DCM/Chloroform? SolPPE->SolventCheck Laminate Upgrade: Silver Shield Gloves SolventCheck->Laminate Yes Standard Standard Nitrile OK SolventCheck->Standard No Laminate->Disposal Standard->Disposal

Caption: Decision logic for PPE selection and handling based on physical state and solvent compatibility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Spirocyclic Amines.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1][2] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]

Sources

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